molecular formula C24H28N4O5 B15567530 VK13

VK13

Numéro de catalogue: B15567530
Poids moléculaire: 452.5 g/mol
Clé InChI: HTAVESGJJFXPQN-LPHOPBHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VK13 is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H28N4O5

Poids moléculaire

452.5 g/mol

Nom IUPAC

4-methoxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxo-1H-pyridin-3-yl)propan-2-yl]amino]pentan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O5/c1-14(2)10-19(23(31)26-16(13-29)11-15-6-5-9-25-22(15)30)28-24(32)20-12-17-18(27-20)7-4-8-21(17)33-3/h4-9,12-14,16,19,27H,10-11H2,1-3H3,(H,25,30)(H,26,31)(H,28,32)/t16-,19-/m0/s1

Clé InChI

HTAVESGJJFXPQN-LPHOPBHVSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of VK-2019, a Novel Inhibitor of Epstein-Barr Virus Nuclear Antigen 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers. The persistence and replication of the viral genome in latently infected cells are critically dependent on the viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1). This dependency makes EBNA1 a prime therapeutic target for EBV-associated cancers. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of VK-2019, a first-in-class, orally bioavailable small-molecule inhibitor of EBNA1.

Discovery of VK-2019

The discovery of VK-2019 stemmed from a structure-based drug design strategy aimed at identifying potent and selective inhibitors of the EBNA1 DNA-binding domain. Initial efforts involved high-throughput in silico virtual screening of extensive compound libraries against the crystal structure of the EBNA1 DNA-binding domain. This computational approach identified a promising 2,3-disubstituted benzoic acid scaffold as a potential inhibitor.

Fragment-based screening and X-ray crystallography were then employed to optimize the initial hits, leading to the development of a series of potent inhibitors, including VK-2019. These compounds were found to selectively inhibit the DNA-binding activity of EBNA1.

Chemical Synthesis of VK-2019

While a detailed, step-by-step synthesis protocol for VK-2019 is not publicly available, the synthesis of structurally related 2,3-disubstituted benzoic acid derivatives suggests a plausible synthetic route. The core structure of VK-2019 is 2-(1H-indol-6-yl)-3-(2-(4-(((tetrahydro-2H-pyran-4-yl)oxy)methyl)phenyl)ethynyl)benzoic acid. The synthesis would likely involve a convergent approach, preparing the substituted indole (B1671886), the functionalized phenylacetylene (B144264), and the benzoic acid core separately before coupling them.

Key Hypothetical Synthesis Steps:

  • Synthesis of the Indole Moiety: Preparation of a 6-substituted indole building block.

  • Synthesis of the Phenylacetylene Moiety: Functionalization of a phenylacetylene precursor with the tetrahydro-2H-pyran-4-yl)oxy)methyl group.

  • Assembly of the Core Structure: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, would likely be employed to connect the indole and phenylacetylene moieties to a central benzoic acid derivative.

  • Final Modifications and Purification: Subsequent reaction steps to install the final functional groups and purification by methods such as column chromatography and recrystallization to yield the final active pharmaceutical ingredient.

Mechanism of Action

VK-2019 acts as a selective inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1][2] EBNA1 is essential for the replication and maintenance of the EBV genome within latently infected host cells.[1] The mechanism of action of VK-2019 involves binding to the DNA-binding domain of EBNA1, thereby inhibiting its ability to bind to the viral origin of replication (oriP). This disruption of EBNA1-DNA interaction interferes with the replication, maintenance, and segregation of the EBV episome, ultimately leading to the death of EBV-associated tumor cells.[1]

cluster_0 EBV-Infected Cell VK-2019 VK-2019 EBNA1 EBNA1 VK-2019->EBNA1 Inhibits DNA Binding Replication & Maintenance Replication & Maintenance VK-2019->Replication & Maintenance Blocks EBV Genome (oriP) EBV Genome (oriP) EBNA1->EBV Genome (oriP) Binds to EBV Genome (oriP)->Replication & Maintenance Required for Tumor Cell Proliferation Tumor Cell Proliferation Replication & Maintenance->Tumor Cell Proliferation Leads to Apoptosis Apoptosis Replication & Maintenance->Apoptosis Inhibition leads to

Mechanism of Action of VK-2019

Preclinical and Clinical Data

Preclinical Studies

In preclinical studies, VK-2019 demonstrated potent and selective inhibition of the proliferation of EBV-positive tumors in xenograft models. This inhibition was associated with a reduction in the expression of several EBV-encoded genes. The compound exhibited favorable pharmacokinetic properties in mouse studies, including good oral bioavailability.

Phase I/IIa Clinical Trial

A first-in-human, open-label, multicenter Phase I/IIa clinical trial (Protocol VK-2019-001) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of VK-2019 in patients with Epstein-Barr Virus-positive nasopharyngeal carcinoma.

Experimental Protocol:

  • Study Design: An accelerated titration design was used for dose escalation, followed by cohort expansion.

  • Patient Population: Patients with advanced (recurrent or metastatic) EBV-positive nasopharyngeal carcinoma.

  • Dosage and Administration: VK-2019 was administered orally once daily at doses ranging from 60 mg to 1800 mg.

  • Pharmacokinetic Analysis: Blood samples were collected after the first dose and at steady-state to determine pharmacokinetic parameters. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the quantitative analysis of VK-2019 in human plasma.

  • Pharmacodynamic Assessments: Tumor biopsies were collected at baseline and during treatment to analyze EBV copy number and viral and cellular gene expression. Circulating tumor EBV DNA plasma levels were also monitored.

cluster_0 Phase I/IIa Clinical Trial Workflow Patient Screening Patient Screening Dose Escalation Dose Escalation Patient Screening->Dose Escalation Enrollment Cohort Expansion Cohort Expansion Dose Escalation->Cohort Expansion Determine MTD Treatment Treatment Cohort Expansion->Treatment PK/PD Analysis PK/PD Analysis Treatment->PK/PD Analysis Safety & Efficacy Evaluation Safety & Efficacy Evaluation PK/PD Analysis->Safety & Efficacy Evaluation

VK-2019 Phase I/IIa Clinical Trial Workflow

Quantitative Data Summary:

ParameterResult
Dosage Range 60 mg to 1800 mg orally once daily
Maximum Tolerated Dose (MTD) Not established
Terminal Half-life (T1/2) Approximately 12 hours
Cmax and AUC Increased with dose escalation up to 920 mg
Clinical Response One patient achieved a partial response
Pharmacodynamic Effects Decreases in EBV DNA plasma levels observed in some patients. Reduced EBV genome copy number and viral gene expression in tumor biopsies.

Safety and Tolerability:

VK-2019 was generally well-tolerated, with most adverse events being grade 1-3. The favorable safety profile is consistent with a small molecule inhibitor of a viral protein with no known human ortholog.

Conclusion and Future Directions

VK-2019 is a promising, first-in-class, selective inhibitor of EBNA1 with a well-defined mechanism of action and a favorable safety profile in early clinical trials. The demonstration of on-target biological activity in patients with EBV-positive nasopharyngeal carcinoma provides a strong rationale for further development. Future studies will likely focus on optimizing the dosing regimen, exploring combination therapies, and expanding the evaluation of VK-2019 in other EBV-associated malignancies. The development of VK-2019 represents a significant advancement in targeted therapy for virus-driven cancers.

References

In Vitro Mechanism of Action of Selective Thyroid Hormone Receptor-Beta Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information available pertains to the selective thyroid hormone receptor-beta (THR-β) agonist VK2809. The compound "VK13" is not found in the reviewed scientific literature, and it is presumed to be a typographical error for VK2809, a clinical-stage drug candidate from Viking Therapeutics. This guide will focus on the in vitro mechanism of VK2809 and its active metabolite, VK2809A, with comparative data from other well-characterized THR-β agonists.

Executive Summary

VK2809 is a liver-directed prodrug designed for oral administration.[1][2] In hepatocytes, it is cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme to release its active metabolite, VK2809A.[1][3] This active form is a potent and selective agonist of the thyroid hormone receptor-beta (THR-β).[4] THR-β is the predominant isoform of the thyroid hormone receptor in the liver and is a key regulator of lipid and lipoprotein metabolism. The selectivity for the beta isoform is critical, as activation of the alpha isoform (THR-α), found predominantly in cardiac tissue and bone, is associated with adverse effects such as tachycardia and bone density loss. The in vitro mechanism of action of VK2809A involves selective binding to THR-β, recruitment of coactivators, and subsequent modulation of target gene transcription to promote lipid metabolism.

Core Mechanism: Selective THR-β Agonism

Thyroid hormones (TH) exert their physiological effects by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors. The two major isoforms, TRα and TRβ, are encoded by separate genes. The therapeutic goal for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) is to selectively activate THR-β in the liver to achieve beneficial effects on cholesterol and triglycerides while avoiding the adverse effects of THR-α activation.

The active metabolite of VK2809, VK2809A, acts as a thyromimetic, selectively binding to the ligand-binding domain (LBD) of THR-β. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes involved in fatty acid metabolism and cholesterol homeostasis.

Signaling Pathway Diagram

The diagram below illustrates the intracellular signaling pathway initiated by the active metabolite, VK2809A.

THR_Beta_Signaling cluster_outside Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2809_prodrug VK2809 (Prodrug) VK2809_prodrug_cyto VK2809 VK2809_prodrug->VK2809_prodrug_cyto Enters Cell CYP3A4 CYP3A4 VK2809_prodrug_cyto->CYP3A4 Metabolism VK2809A VK2809A (Active) VK2809A_nuc VK2809A VK2809A->VK2809A_nuc Translocation CYP3A4->VK2809A THR_RXR THRβ-RXR (Inactive) CoR Corepressors THR_RXR->CoR THR_RXR_Active THRβ-RXR (Active) THR_RXR->THR_RXR_Active Conformational Change VK2809A_nuc->THR_RXR Binding CoA Coactivators THR_RXR_Active->CoA Recruitment TRE Thyroid Hormone Response Element (TRE) THR_RXR_Active->TRE Binds to Target_Genes Target Genes (e.g., CPT1A, DIO1) TRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation

Caption: VK2809 cellular mechanism of action.

Quantitative In Vitro Data

The potency and selectivity of VK2809A have been characterized using several in vitro assays. The data are summarized below, with other known THR-β agonists provided for comparison.

Table 1: Coactivator Recruitment Potency and Selectivity (TR-FRET Assay)

This cell-free assay measures the ligand-dependent recruitment of a coactivator peptide to the THR ligand-binding domain (LBD).

CompoundTHRα EC₅₀ (nM)THRβ EC₅₀ (nM)Selectivity Ratio (α/β)
T₃ (control)18.924.50.8
VK2809A165.765.62.5
MGL-31962221.0173.912.8
GC-124.226.50.9
Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Table 2: Transcriptional Activation Potency and Selectivity (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate transcription via THRα or THRβ in engineered HEK293T cells.

CompoundTHRα EC₅₀ (nM)THRβ EC₅₀ (nM)Selectivity Ratio (α/β)
T₃ (control)0.40.60.7
VK2809A11.25.81.9
MGL-31961718.0299.85.7
GC-11.41.01.4
Data from a luciferase reporter assay in HEK293T cells transfected with THRα or THRβ expression plasmids.
Table 3: Target Gene Expression in Human Hepatocytes (RT-qPCR)

This assay quantifies the expression of CPT1A, a known THR target gene involved in fatty acid oxidation, in the human hepatocyte cell line Huh-7.

CompoundCPT1A Expression EC₅₀ (nM)
T₃ (control)0.3
VK2809 (Prodrug)589.1
VK2809A (Active)8.3
MGL-3196303.1
GC-11.3
Data from RT-qPCR analysis in Huh-7 cells following 24-hour treatment.

Key Experimental Protocols

TR-FRET Coactivator Recruitment Assay

This assay quantifies the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide in the presence of a test compound.

Principle: The assay uses a Terbium (Tb)-labeled anti-GST antibody that binds to the GST-tagged THR-LBD (donor) and a Fluorescein-labeled coactivator peptide (acceptor). When the agonist binds to the LBD, it recruits the coactivator peptide, bringing the donor and acceptor into close proximity. Excitation of the Tb donor results in a FRET signal to the fluorescein (B123965) acceptor, which can be measured.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare serial dilutions of test compound (e.g., VK2809A) in DMSO, then assay buffer. Dispense_Compound 4. Dispense 2X compound dilutions into a 384-well assay plate. Compound_Dilution->Dispense_Compound Receptor_Prep 2. Prepare solution of GST-THRβ-LBD and Tb-anti-GST antibody. Add_Receptor 5. Add 4X THRβ-LBD/Antibody mix to the wells. Receptor_Prep->Add_Receptor Peptide_Prep 3. Prepare solution of Fluorescein-labeled coactivator peptide. Add_Peptide 6. Add 4X Coactivator Peptide mix to initiate the reaction. Peptide_Prep->Add_Peptide Dispense_Compound->Add_Receptor Add_Receptor->Add_Peptide Incubate 7. Incubate plate at room temperature for 1-2 hours, protected from light. Add_Peptide->Incubate Read_Plate 8. Read TR-FRET signal on a plate reader (Ex: 340nm, Em: 520nm & 495nm). Incubate->Read_Plate Calculate_Ratio 9. Calculate Emission Ratio (520nm / 495nm). Read_Plate->Calculate_Ratio Plot_Curve 10. Plot ratio vs. compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀. Calculate_Ratio->Plot_Curve

Caption: Workflow for a TR-FRET coactivator recruitment assay.

Detailed Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO. Further dilute these stocks into the final assay buffer to create 2X working solutions.

  • Reagent Preparation: Prepare a 4X solution of GST-tagged THRβ-LBD and a 4X solution of Tb-labeled anti-GST antibody and fluorescein-labeled coactivator peptide (e.g., SRC2-2) in TR-FRET Coregulator Buffer.

  • Assay Plate Setup: Add 10 µL of 2X compound dilutions to a low-volume 384-well plate.

  • Reaction: Add 5 µL of the 4X THRβ-LBD solution, followed by 5 µL of the 4X coactivator peptide/antibody mixture to all wells for a final volume of 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Tb emission) and ~520 nm (FRET signal).

  • Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission signals. Plot the emission ratio against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (luciferase) in a cellular context.

Principle: Host cells (e.g., HEK293T) are transiently co-transfected with an expression plasmid for the nuclear receptor of interest (e.g., THRβ) and a reporter plasmid containing a luciferase gene downstream of TREs. If the test compound activates the receptor, the receptor-ligand complex binds to the TREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of receptor activation.

Workflow Diagram:

Reporter_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Treatment & Incubation cluster_readout Luminescence Reading & Analysis Cell_Culture 1. Culture HEK293T cells in appropriate growth medium. Transfection 2. Co-transfect cells with THRβ expression plasmid and TRE-Luciferase reporter plasmid. Cell_Culture->Transfection Seed_Cells 3. Seed transfected cells into a 96-well white, clear-bottom plate and allow them to attach. Transfection->Seed_Cells Prepare_Compounds 4. Prepare serial dilutions of test compounds in assay medium. Seed_Cells->Prepare_Compounds Treat_Cells 5. Replace growth medium with medium containing test compounds. Prepare_Compounds->Treat_Cells Incubate 6. Incubate cells for 16-24 hours at 37°C, 5% CO₂. Treat_Cells->Incubate Lyse_Cells 7. Lyse cells and add luciferase substrate reagent. Incubate->Lyse_Cells Read_Luminescence 8. Measure luminescence on a plate-reading luminometer. Lyse_Cells->Read_Luminescence Analyze_Data 9. Normalize data and plot luminescence vs. concentration to determine EC₅₀. Read_Luminescence->Analyze_Data

Caption: Workflow for a cell-based THR-β reporter gene assay.

Detailed Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells using a lipid-based transfection reagent with plasmids encoding for full-length human THRβ, Retinoid X Receptor (RXR), and a firefly luciferase reporter gene under the control of a TRE-containing promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Plating: Following transfection, seed the cells into 96-well white assay plates at a density of ~10,000-20,000 cells per well and incubate for 4-6 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in the appropriate assay medium. Remove the existing medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luminescence Detection: Discard the treatment medium. Lyse the cells and measure luciferase activity using a commercial dual-luciferase assay system according to the manufacturer's protocol. This involves sequential addition of reagents to measure firefly and then Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized relative light units (RLU) against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to calculate EC₅₀ values.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This assay is used to measure changes in the mRNA levels of specific THR target genes in response to compound treatment in a relevant cell line, such as human hepatoma Huh-7 cells.

Principle: Total RNA is extracted from cells after treatment with the test compound. The RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR with gene-specific primers to amplify and quantify the target gene's expression level. The expression is normalized to a stably expressed housekeeping gene.

Detailed Methodology:

  • Cell Culture and Treatment: Seed Huh-7 cells in 12- or 24-well plates and allow them to reach ~80% confluency. Treat cells with vehicle or serial dilutions of the test compound for 24 hours.

  • RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Convert 1 µg of total RNA to cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., CPT1A, DIO1) or a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

  • qPCR Amplification: Run the plate in a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 2-5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and relative to the vehicle-treated control. Plot the fold change in expression against compound concentration to determine EC₅₀ values.

Conclusion

The in vitro data collectively demonstrate that VK2809 is a prodrug that is metabolized to VK2809A, a potent and selective THR-β agonist. Through direct binding and activation of the THR-β isoform, VK2809A initiates the transcription of key genes involved in lipid metabolism. The selectivity for THR-β over THR-α, confirmed in multiple assay formats, is the foundational characteristic that predicts a therapeutic window for achieving desired metabolic effects in the liver while minimizing the risk of off-target effects in other tissues. The experimental protocols outlined provide a robust framework for characterizing the in vitro mechanism of action of this and other selective thyromimetics.

References

Preliminary Studies on VK13 Effects: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for preliminary studies regarding the effects of a compound designated "VK13," it has been determined that there is no publicly available scientific literature, clinical trial data, or preclinical information associated with this identifier.

This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to "this compound."

It is possible that "this compound" is an internal project code, a very early-stage compound not yet disclosed in public forums, or a misidentification. Further clarification on the specific chemical name, alternative identifiers, or the research institution associated with "this compound" is necessary to proceed with this request.

VK13 solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the solubility and stability profile of a compound designated "VK13" have not yielded any relevant scientific data. The term "this compound" appears to be predominantly associated with a transaction code within SAP software systems, and no publicly available information linking this identifier to a chemical or pharmaceutical substance could be found.

A comprehensive search of scientific databases and chemical literature has failed to identify a compound with the designation "this compound." This suggests that "this compound" may be an internal project code, a non-standardized abbreviation, or an identifier not yet disclosed in public research.

Without a recognized chemical name, such as an IUPAC name, CAS registry number, or a common name cited in published literature, it is not possible to access the specific technical data required to fulfill the user's request. Information on solubility, stability, experimental protocols, and associated signaling pathways is contingent on the unambiguous identification of the chemical entity .

Researchers, scientists, and drug development professionals seeking this information are advised to verify the correct chemical identifier for the compound of interest. Accurate identification is the critical first step for accessing the detailed technical guide and data visualizations requested.

Initial Toxicity Screening of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "VK13" in the context of biomedical research and toxicology did not yield any relevant results. The term "this compound" appears to refer to a commercial construction product. Therefore, this document serves as an in-depth technical guide and template for the initial toxicity screening of a hypothetical novel therapeutic compound, hereinafter referred to as Compound X . The data and specific pathways presented are illustrative.

Introduction to Preclinical Toxicity Screening

The initial toxicity screening of a new chemical entity (NCE) is a critical step in the drug development process. It aims to identify potential safety concerns early, helping to de-risk a project and guide further development.[1][2] This phase typically involves a battery of in vitro and in vivo tests to assess the compound's general toxicity, its potential to cause genetic damage, and its effects on major physiological systems.[2][3][4] The primary goals of these initial studies are to determine a safe starting dose for first-in-human studies, identify potential target organs for toxicity, and establish a preliminary safety profile.

This guide outlines a standard workflow for the initial toxicity screening of Compound X, presenting methodologies and data in a structured format for researchers and drug development professionals.

General Toxicity Assessment

General toxicity studies evaluate the adverse effects of a compound after single or repeated doses. These studies are crucial for determining the maximum tolerated dose (MTD) and identifying dose-limiting toxicities.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of a compound. The results are used to classify the substance by its toxicity and to guide dose selection for longer-term studies.

Table 1: Acute Oral Toxicity of Compound X in Rodents (LD50)

SpeciesStrainSexLD50 (mg/kg)95% Confidence IntervalKey Clinical Observations
MouseCD-1Male15001200 - 1800Sedation, ataxia at doses >1000 mg/kg
MouseCD-1Female16501350 - 1950Sedation, ataxia at doses >1000 mg/kg
RatSprague-DawleyMale>2000N/ANo mortality or significant clinical signs
RatSprague-DawleyFemale>2000N/ANo mortality or significant clinical signs
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Use adult, nulliparous, non-pregnant female rodents (as they are often slightly more sensitive).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Administer a single oral dose of Compound X using a gavage needle. The initial dose is selected based on preliminary range-finding studies.

  • Procedure: Dose one animal at a time. If the animal survives for 48 hours, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Observation: Observe animals for clinical signs of toxicity immediately after dosing and then periodically for 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. A necropsy is performed on all animals at the end of the study.

Genetic Toxicology

Genotoxicity assays are performed to assess the potential of a compound to induce mutations or chromosomal damage.

Table 2: In Vitro Genotoxicity Profile of Compound X

AssayTest SystemMetabolic ActivationConcentration RangeResult
Bacterial Reverse Mutation (Ames)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S90.1 - 5000 µ g/plate Negative
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Without S91 - 100 µMNegative
Mouse Lymphoma Assay (MLA)L5178Y/tk+/- cellsWith and Without S91 - 100 µMNegative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Strains: Use a panel of at least four Salmonella typhimurium strains and one Escherichia coli strain.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).

  • Procedure:

    • Add Compound X at various concentrations, the bacterial tester strain, and either S9 mix or a buffer to molten top agar (B569324).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A positive result is a dose-dependent increase in revertant colonies that is at least twice the background level.

G cluster_workflow Ames Test Workflow prep Prepare Bacterial Strains and Compound X Dilutions mix Mix Bacteria, Compound X, and S9 Mix (or Buffer) prep->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze

Ames Test Experimental Workflow

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on essential physiological functions.

Table 3: In Vitro Safety Pharmacology Profile of Compound X

TargetAssay TypeTest SystemIC50 / EC50 (µM)Result
hERG ChannelPatch ClampHEK293 cells> 30Low risk of QT prolongation
CNS Receptor PanelRadioligand Binding44 common receptors> 10 for all targetsLow risk of off-target CNS effects
Respiratory SystemPlethysmographyConscious RatsNo significant effect up to 300 mg/kgLow risk of respiratory depression
Experimental Protocol: hERG Patch Clamp Assay
  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Method: Employ whole-cell patch-clamp electrophysiology to measure hERG channel currents.

  • Procedure:

    • Obtain a stable baseline current recording.

    • Perfuse the cells with increasing concentrations of Compound X.

    • Record the current at each concentration until a steady-state effect is observed.

  • Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.

Hypothetical Toxicity Pathway

To illustrate a potential mechanism of toxicity, the following diagram outlines a hypothetical pathway where Compound X induces mitochondrial dysfunction, leading to oxidative stress and apoptosis.

G cluster_pathway Hypothetical Toxicity Pathway of Compound X compound_x Compound X mitochondria Mitochondrial Permeability Transition Pore compound_x->mitochondria Inhibition ros Increased Reactive Oxygen Species (ROS) mitochondria->ros Induces cytochrome_c Cytochrome C Release mitochondria->cytochrome_c Induces apoptosis Apoptosis ros->apoptosis caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Hypothetical Toxicity Pathway

Conclusion and Next Steps

The initial toxicity screening of Compound X reveals a generally favorable safety profile. The compound exhibits low acute toxicity, is non-genotoxic in a standard in vitro panel, and shows minimal off-target activity in safety pharmacology assays. Based on these results, progression to 28-day repeated-dose toxicity studies in two species (one rodent, one non-rodent) is recommended to further characterize the safety profile and support the initiation of Phase I clinical trials.

References

Unraveling the Biochemical Profile of VK13: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biochemical properties of a compound designated "VK13" have yielded no discernible data within the public scientific domain. Comprehensive searches of chemical and biological databases, as well as the broader scientific literature, have failed to identify a molecule with this identifier.

This suggests that "this compound" may represent an internal project code, a novel and yet-to-be-disclosed compound, or a potential misnomer. As such, the following guide is presented as a template, outlining the requisite experimental data and theoretical frameworks necessary for a thorough biochemical characterization, which can be populated once definitive information on this compound becomes available.

Core Biochemical Properties: A Data-Driven Approach

A comprehensive understanding of any therapeutic candidate's biochemical profile is paramount for preclinical and clinical development. For a compound like this compound, this would involve a multi-faceted investigation encompassing its direct molecular interactions, cellular effects, and broader physiological impact.

Quantitative Analysis of Molecular Interactions

The cornerstone of a compound's biochemical profile lies in the quantitative assessment of its interaction with its biological target(s). This data is crucial for establishing potency, selectivity, and the fundamental mechanism of action.

ParameterDescriptionExperimental Method(s)
Binding Affinity (Kd) The equilibrium dissociation constant, representing the concentration of ligand at which half of the target binding sites are occupied. A lower Kd indicates a higher binding affinity.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays
Inhibitory/Activation Constant (Ki/Ka) The concentration of a compound required to produce half-maximal inhibition or activation of a target enzyme or receptor.Enzyme kinetics assays, Receptor binding assays
IC50/EC50 The concentration of a compound that elicits 50% of the maximal inhibitory or effective response in a cellular or biochemical assay.Cell-based functional assays, Enzyme activity assays
Pharmacokinetic Parameters (ADME) Absorption, Distribution, Metabolism, and Excretion properties of the compound in a biological system.In vivo animal studies, In vitro cell culture models (e.g., Caco-2 for absorption)
Pharmacodynamic Parameters The relationship between drug concentration at the site of action and the resulting effect, including the time course and intensity of therapeutic and adverse effects.In vivo animal models, Clinical trials

Elucidating the Mechanism of Action: Signaling Pathways and Cellular Responses

Beyond direct target engagement, a thorough understanding of how this compound modulates intracellular signaling cascades is critical. This involves identifying the downstream effectors and cellular processes that are altered following compound administration.

Hypothetical Signaling Pathway Modulated by this compound

Should this compound be identified as, for example, a kinase inhibitor, its impact on a relevant signaling pathway would be a key area of investigation. The following diagram illustrates a generic kinase signaling cascade that could be perturbed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation This compound This compound RAF RAF This compound->RAF Inhibition RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Methodologies: A Blueprint for Characterization

The generation of reliable and reproducible data is contingent upon the use of well-defined and validated experimental protocols. The following outlines standard methodologies that would be employed to characterize a novel compound like this compound.

Experimental Workflow: From Target Identification to In Vivo Efficacy

The process of characterizing a novel compound follows a logical progression from in vitro biochemical assays to cell-based functional screens and finally to in vivo models of disease.

G Target_ID Target Identification and Validation Biochemical_Assays Biochemical Assays (Binding, Enzyme Kinetics) Target_ID->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Signaling, Viability) Biochemical_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (Efficacy, Toxicity) Cell_Based_Assays->In_Vivo_Models

Methodological & Application

Application Notes and Protocols for the RK13 Cell Line in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "VK13" did not yield information on a specific compound or reagent used in cell culture. It is highly probable that this was a typographical error and the intended subject was the RK13 cell line . This document provides detailed application notes and protocols for the use of the RK13 cell line in various cell culture assays.

Introduction to the RK13 Cell Line

The RK13 cell line, derived from the kidney of a 5-week-old rabbit (Oryctagus cuniculus), is an epithelial-like cell line widely used in virology and other areas of cell biology.[1][2] These cells are particularly valuable as hosts for transfection and for the propagation and study of a variety of viruses.[1][3][4]

Key Characteristics:

  • Morphology: Epithelial-like

  • Growth Properties: Adherent

  • Viral Susceptibility: Susceptible to a broad range of viruses, including Rubella virus, Herpes Simplex Virus (HSV), Vaccinia virus, Rabbitpox virus, and Myxoma virus.

Core Applications in Cell Culture Assays

The RK13 cell line is a versatile tool for a range of in vitro assays, primarily in the field of virology. Key applications include:

  • Viral Titer Determination: Quantifying the concentration of infectious virus particles in a sample.

  • Plaque Assays: Determining the number of plaque-forming units (PFUs) in a virus stock and assessing viral cytotoxicity.

  • Cytotoxicity Assays: Evaluating the effect of compounds or viral infection on cell viability.

  • Viral Neutralization Assays: Assessing the ability of antibodies to neutralize viral infectivity.

  • Studies of Viral Pathogenesis: Investigating the molecular and cellular mechanisms of viral infection and replication.

Experimental Protocols

General Cell Culture and Maintenance of RK13 Cells

Materials:

  • RK13 cells (e.g., ATCC CCL-37)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (e.g., T-75)

  • Incubator (37°C, 5% CO2)

Protocol for Subculturing:

  • Grow RK13 cells in a T-75 flask in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing pre-warmed complete growth medium.

  • Incubate at 37°C in a 5% CO2 incubator.

Plaque Assay for Viral Titer Determination

This protocol is a standard method to quantify the number of infectious viral particles.

Materials:

  • Confluent monolayers of RK13 cells in 6-well plates

  • Virus stock of interest

  • Serum-free EMEM for dilutions

  • Overlay medium (e.g., 2X EMEM mixed 1:1 with 1.6% SeaPlaque agarose)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Seed RK13 cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial 10-fold dilutions of the virus stock in serum-free EMEM.

  • Aspirate the growth medium from the cell monolayers.

  • Infect the cells by adding 200 µL of each viral dilution to duplicate wells.

  • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption. Gently rock the plates every 15-20 minutes.

  • After the adsorption period, aspirate the inoculum.

  • Gently add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-10 days, depending on the virus, until plaques are visible.

  • To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 2 hours.

  • Carefully remove the agarose (B213101) overlay.

  • Stain the cell monolayer with Crystal Violet solution for 10-15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in wells with 10-100 plaques to calculate the viral titer in Plaque-Forming Units per mL (PFU/mL).

Experimental Workflow for Plaque Assay:

G cluster_prep Cell Preparation cluster_infection Infection cluster_incubation Plaque Formation cluster_visualization Visualization & Counting seed Seed RK13 cells in 6-well plates grow Incubate to form confluent monolayer seed->grow infect Infect cell monolayers grow->infect dilute Prepare serial dilutions of virus dilute->infect adsorb Incubate for viral adsorption infect->adsorb overlay Add agarose overlay adsorb->overlay incubate_plaques Incubate for plaque development overlay->incubate_plaques fix Fix cells with formalin incubate_plaques->fix stain Stain with Crystal Violet fix->stain count Count plaques and calculate titer stain->count G cluster_virus Rubella Virus Infection cluster_pathways Cellular Signaling Pathways cluster_pi3k PI3K-Akt Pathway cluster_erk Ras-Raf-MEK-ERK Pathway RV Rubella Virus PI3K PI3K RV->PI3K Activates Ras Ras RV->Ras Requires Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Replication Viral Replication ERK->Replication

References

Preclinical Research on VK13: A Methodological Overview for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific experimental data for a compound designated "VK13" in publicly available scientific literature precludes the creation of a detailed application note and protocol as requested. Extensive searches for preclinical studies, including efficacy, safety, and pharmacokinetic data related to a "this compound" experimental protocol in animal models, did not yield any specific results.

To fulfill the user's request for detailed application notes, protocols, data tables, and signaling pathway diagrams, access to specific preclinical research data on this compound is essential. This information would typically include:

  • Target Indication: The disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific molecular target and signaling pathway through which this compound exerts its effects.

  • Animal Models: The specific species and disease models used to evaluate the compound (e.g., mouse models of a particular cancer, rat models of a metabolic disease).

  • Efficacy Studies: Experimental designs, including dosing regimens, routes of administration, and outcome measures that demonstrate the therapeutic benefit of this compound.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as the relationship between drug concentration and its pharmacological effect.

  • Toxicology and Safety Studies: Results from studies designed to assess the safety profile of this compound in animals.

Without this foundational information, the generation of accurate and meaningful application notes and protocols is not possible. The following sections provide a generalized framework and examples of what could be included if such data were available.

I. Hypothetical Data Presentation: Efficacy of this compound in a Murine Xenograft Model

This table is a template illustrating how quantitative data would be presented. The values are purely illustrative.

Treatment GroupNTumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control101500 ± 150-+5%
This compound (10 mg/kg)10800 ± 9046.7+2%
This compound (30 mg/kg)10450 ± 5070.0-1%
Positive Control10500 ± 6066.7-3%

II. Illustrative Experimental Protocol: Efficacy Assessment in a Xenograft Model

This protocol is a generalized example and would need to be adapted based on specific experimental details for this compound.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • This compound (provided by [Source])

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., A549)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture human cancer cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously implant 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Drug Administration:

    • Prepare this compound formulations at the desired concentrations.

    • Administer this compound or vehicle control to the respective groups via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

III. Example Visualizations: Signaling Pathway and Experimental Workflow

These diagrams are hypothetical and represent the type of visualizations that would be created based on actual data for this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inactivates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Promotes

Caption: Hypothetical signaling pathway for this compound, illustrating its inhibitory action on a target receptor, leading to the promotion of apoptosis.

G cluster_workflow Xenograft Efficacy Study Workflow start Cell Implantation (Day 0) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Treatment Period (21 Days) randomization->treatment monitoring Tumor & Body Weight Measurements treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Data Analysis endpoint->analysis

Application Notes and Protocols for VK13 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK13, also known as Compound 6, is a potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro (3C-like protease).[1] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including tumor progression and viral entry. The SARS-CoV-2 3CLpro is a viral protease essential for the replication of the virus. The dual inhibitory action of this compound makes it a valuable tool for research in oncology, virology, and other areas of drug development.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for experimental use.

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₄H₂₈N₄O₅[1]
Molecular Weight 452.50 g/mol Calculated
Storage Temperature -20°C[1]
Known Targets Human Cathepsin L (hCatL), SARS-CoV-2 3CLpro[1]
Appearance Solid (form may vary)General
Solubility Likely soluble in DMSOInferred from similar compounds

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS) if available from the supplier. As a standard laboratory practice, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Preparing a this compound Stock Solution

The following protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for cathepsin L inhibitors.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.525 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 452.50 g/mol

      • Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 452.50 g/mol = 0.004525 g = 4.525 mg

  • Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, stock solutions in DMSO are generally stable for several months.

Preparation of Working Solutions

For most cell-based experiments, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock solution:

  • Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

    • Calculation: 10 µL of 10 mM stock solution + 990 µL of cell culture medium.

  • Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

    • Calculation: 100 µL of 100 µM intermediate solution + 900 µL of cell culture medium.

  • Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

Signaling Pathways and Experimental Workflows

This compound Inhibition of Cathepsin L-Mediated Cellular Processes

Cathepsin L is involved in various cellular processes, including the degradation of extracellular matrix proteins, which can facilitate tumor cell invasion and metastasis. It also plays a role in antigen presentation and processing.

CathepsinL_Pathway cluster_Extracellular Extracellular Matrix cluster_Cell Tumor Cell ECM ECM Proteins (e.g., Collagen, Fibronectin) Degradation ECM Degradation ECM->Degradation ProCatL Pro-Cathepsin L Lysosome Lysosome ProCatL->Lysosome Processing CatL Active Cathepsin L Lysosome->CatL CatL->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion This compound This compound This compound->CatL Inhibition

Caption: this compound inhibits active Cathepsin L, preventing ECM degradation and subsequent cell invasion.

This compound Inhibition of SARS-CoV-2 Replication via 3CLpro

The SARS-CoV-2 3CLpro is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins (nsps) that are essential for viral replication.

SARS_CoV_2_3CLpro_Pathway cluster_Virus SARS-CoV-2 Life Cycle ViralRNA Viral RNA Polyprotein Viral Polyproteins (pp1a, pp1ab) ViralRNA->Polyprotein Translation CLpro 3CLpro Polyprotein->CLpro Autocleavage nsps Functional nsps CLpro->nsps Cleavage of Polyprotein Replication Viral Replication Complex Formation nsps->Replication This compound This compound This compound->CLpro Inhibition

Caption: this compound inhibits the 3CLpro, blocking the processing of viral polyproteins and viral replication.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex until Completely Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: A stepwise workflow for the preparation and storage of a this compound stock solution.

References

Application Notes and Protocols for the Analytical Detection of VK13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Analyte Identification: The term "VK13" is not a standardized identifier in widely available scientific literature. Based on available information, it is presumed that "this compound" refers to the preclinical drug candidate K 13 V , a peptide-based neuroprotectant with a mechanism of action involving PTEN inhibition. The following application notes are based on this assumption and describe analytical methods suitable for the quantification of therapeutic peptides in biological samples.

Introduction

The development of novel therapeutics like the peptide-based drug candidate this compound requires robust and reliable analytical methods to characterize its pharmacokinetic and pharmacodynamic properties. Accurate quantification of this compound in various biological matrices is crucial for preclinical and clinical studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for two widely used analytical techniques for peptide quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of peptides in complex biological matrices like plasma.[1][2] This technique offers high specificity, a wide dynamic range, and the ability to multiplex, making it a gold standard in bioanalysis.[2][3]

Application Note: LC-MS/MS for this compound Quantification

This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method involves a simple sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE) to enrich the peptide and remove interfering substances.[4] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a therapeutic peptide like this compound in human plasma.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Matrix Effect Minimal
Recovery Consistent and reproducible
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of this compound) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a suitable C18 cartridge to further clean up the sample and concentrate the analyte.

  • Elute the peptide from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile + IS) start->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry lc HPLC/UHPLC Separation dry->lc ms Mass Spectrometry (ESI-MS/MS, MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Section 2: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that provides high sensitivity and throughput for the quantification of peptides and proteins in biological fluids. A sandwich ELISA format is commonly used for therapeutic peptides, offering excellent specificity by utilizing two antibodies that recognize different epitopes on the target peptide.

Application Note: ELISA for this compound Quantification

This application note outlines the development of a sandwich ELISA for the quantification of this compound in serum or plasma. The assay relies on a pair of monoclonal antibodies specific to this compound. One antibody is used for capture and is coated onto the microplate, while the other is used for detection and is conjugated to an enzyme, such as horseradish peroxidase (HRP). The signal is generated by the enzymatic conversion of a substrate, and the intensity is proportional to the concentration of this compound.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated sandwich ELISA for a therapeutic peptide like this compound.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Detection (LOD) 50 pg/mL
Lower Limit of Quantification (LLOQ) 100 pg/mL
Upper Limit of Quantification (ULOQ) 10,000 pg/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% recovery) 85-115%
Specificity No significant cross-reactivity with related peptides
Experimental Protocol: Sandwich ELISA for this compound

1. Plate Coating:

  • Coat a 96-well microplate with 100 µL/well of capture antibody (anti-VK13) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

  • Prepare serial dilutions of this compound standards and dilute the unknown samples in assay buffer.

  • Add 100 µL/well of standards and samples to the plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection Antibody Incubation:

  • Add 100 µL/well of HRP-conjugated detection antibody (anti-VK13) diluted in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Signal Development and Measurement:

  • Add 100 µL/well of TMB substrate solution.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average zero standard optical density from all readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Diagram

ELISA_Workflow cluster_steps A 1. Coating with Capture Antibody B 2. Blocking A->B C 3. Sample/Standard Incubation B->C D 4. Detection Antibody (HRP-conjugated) C->D E 5. Substrate Addition (TMB) D->E F 6. Stop Reaction & Read Absorbance E->F

Caption: Sandwich ELISA workflow for this compound quantification.

Section 3: this compound Mechanism of Action - PTEN Signaling Pathway

This compound is reported to act as a neuroprotectant through the inhibition of PTEN (Phosphatase and Tensin Homolog). PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PTEN, this compound is expected to enhance the activity of this pro-survival pathway.

PTEN Signaling Pathway Diagram

The following diagram illustrates the core components of the PTEN signaling pathway and the putative site of action for this compound. PTEN dephosphorylates PIP3 to PIP2, thus antagonizing the PI3K pathway. Inhibition of PTEN by this compound would lead to an accumulation of PIP3, resulting in the activation of Akt and its downstream effectors, which promote cell survival and inhibit apoptosis.

PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation This compound This compound This compound->PTEN Inhibition Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Growth Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits PTEN, leading to activation of the pro-survival PI3K/Akt pathway.

References

Application Notes and Protocols for VK13 in Non-Alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis.[1][2] It is a growing global health concern linked to metabolic disruptions like obesity, type 2 diabetes, and dyslipidemia.[1][2] VK13 (also known as VK2809) is a novel, liver-directed, orally available small molecule prodrug of a potent and selective thyroid hormone receptor-beta (THR-β) agonist.[3] This document provides detailed application notes and protocols for the use of this compound in NASH research, summarizing key data and experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects in NASH primarily through the selective activation of the thyroid hormone receptor-beta (THR-β) in the liver.[3] THR-β is the predominant isoform in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[3][4]

Key aspects of this compound's mechanism of action include:

  • Increased Fatty Acid Oxidation: Activation of THR-β stimulates mitochondrial β-oxidation, leading to the breakdown of fatty acids in hepatocytes. This helps to reduce the accumulation of triglycerides, a hallmark of steatosis.

  • Reduced de novo Lipogenesis: this compound helps to decrease the synthesis of new fatty acids in the liver by downregulating key lipogenic genes.[5]

  • Enhanced Cholesterol Metabolism: THR-β activation increases the conversion of cholesterol to bile acids and enhances the uptake of LDL cholesterol from the circulation, thereby lowering overall cholesterol levels.[5]

  • Anti-inflammatory Effects: By reducing lipotoxicity and cellular stress resulting from fat accumulation, this compound can indirectly mitigate the inflammatory processes that drive NASH progression.[6]

The liver-targeting prodrug design of this compound is intended to maximize its therapeutic effects within the liver while minimizing potential off-target effects in other tissues where THR-α is more predominantly expressed, such as the heart and bone.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other THR-β agonists in the context of NASH and related metabolic conditions.

Table 1: Preclinical Efficacy of THR-β Agonists in Animal Models of NASH

CompoundAnimal ModelKey FindingsReference
GC-1High-fat-fed Sprague-Dawley ratsReduced hepatic triglyceride content by 75%.[4][4]
KB-2115High-fat-fed Sprague-Dawley ratsPrevented hepatic steatosis.[4][4]
Resmetirom (MGL-3196)Diet-induced mouse model of NASHSignificant reduction in liver fat, inflammation, and fibrosis.[3]

Table 2: Clinical Trial Data for THR-β Agonists in NASH and NAFLD

CompoundPhasePatient PopulationKey Endpoints & ResultsReference
VK2809Phase 2Patients with hypercholesterolemia and NAFLDPositive outcomes, currently in a Phase 2b trial for biopsy-confirmed NASH.[3][3]
Resmetirom (MGL-3196)Phase 2Patients with NASHSignificantly reduced liver fat content at 12 and 36 weeks.[3][3]
Resmetirom (MGL-3196)Phase 3 (MAESTRO-NASH)Adults with MASH and moderate-to-advanced fibrosisMet both primary endpoints: NASH resolution without worsening of fibrosis and fibrosis improvement without worsening of NASH.[7][8][7][8]

Experimental Protocols

In Vitro Studies: Assessing the Effects of this compound on Hepatocytes

This protocol outlines a general method for evaluating the efficacy of this compound in an in vitro model of hepatic steatosis.

Objective: To determine the effect of this compound on lipid accumulation in cultured hepatocytes.

Materials:

  • Human hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.[9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fatty acid solution (e.g., a mixture of oleic and palmitic acids) to induce steatosis.

  • This compound (active metabolite).

  • Oil Red O staining solution.

  • Triglyceride quantification kit.

  • qRT-PCR reagents for gene expression analysis.

Protocol:

  • Cell Culture and Steatosis Induction:

    • Plate hepatocytes at a suitable density in multi-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Induce steatosis by treating the cells with a fatty acid-supplemented medium for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of the active metabolite of this compound in a suitable solvent (e.g., DMSO).

    • Treat the steatotic hepatocytes with varying concentrations of this compound for 24-48 hours. Include a vehicle control group.

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining:

      • Fix the cells with 10% formalin.

      • Stain with Oil Red O solution to visualize intracellular lipid droplets.

      • Wash and acquire images using a microscope.

      • Quantify the staining intensity using image analysis software.

    • Triglyceride Quantification:

      • Lyse the cells and measure the intracellular triglyceride content using a commercial kit.

  • Gene Expression Analysis (Optional):

    • Isolate total RNA from the treated cells.

    • Perform qRT-PCR to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, ACADL).

In Vivo Studies: Evaluating this compound in an Animal Model of NASH

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a diet-induced animal model of NASH.

Objective: To evaluate the effect of this compound on liver histology and metabolic parameters in a mouse or rat model of NASH.

Animal Model:

  • Commonly used models include mice or rats fed a high-fat, high-sugar diet (HFHSD) or a methionine- and choline-deficient (MCD) diet to induce NASH.[2][10][11]

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats.

  • Specialized diet for NASH induction (e.g., HFHSD or MCD diet).

  • This compound formulation for oral gavage.

  • Equipment for blood collection and tissue harvesting.

  • Reagents for histological analysis (e.g., H&E, Sirius Red staining).

  • Kits for measuring serum ALT, AST, triglycerides, and cholesterol.

Protocol:

  • NASH Induction:

    • Acclimate animals for one week.

    • Feed the animals the specialized NASH-inducing diet for a sufficient duration to establish the disease phenotype (typically 8-16 weeks).

  • This compound Treatment:

    • Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples for biochemical analysis.

    • Euthanize the animals and harvest the liver for histological and gene expression analysis.

  • Analysis:

    • Serum Biochemistry: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

    • Liver Histology:

      • Fix a portion of the liver in formalin and embed in paraffin.

      • Perform H&E staining to assess steatosis, inflammation, and ballooning.

      • Use Sirius Red or Trichrome staining to evaluate fibrosis.

      • Score the histological features using a standardized system (e.g., NAFLD Activity Score - NAS).

    • Liver Triglyceride Content: Homogenize a portion of the liver and measure triglyceride levels.

    • Gene Expression Analysis: Analyze the expression of relevant genes in liver tissue via qRT-PCR or RNA-seq.

Visualizations

Signaling Pathway

VK13_Mechanism_of_Action This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Hepatic Metabolism THR_beta Thyroid Hormone Receptor-β (THR-β) in Hepatocyte Nucleus Active_Metabolite->THR_beta Activation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation THR_beta->Fatty_Acid_Oxidation De_Novo_Lipogenesis ↓ De Novo Lipogenesis THR_beta->De_Novo_Lipogenesis Cholesterol_Metabolism ↑ Cholesterol Metabolism THR_beta->Cholesterol_Metabolism Hepatic_Steatosis ↓ Hepatic Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis De_Novo_Lipogenesis->Hepatic_Steatosis Cholesterol_Metabolism->Hepatic_Steatosis Inflammation ↓ Inflammation Hepatic_Steatosis->Inflammation Fibrosis ↓ Fibrosis Inflammation->Fibrosis

Caption: Mechanism of action of this compound in hepatocytes.

Experimental Workflow

In_Vivo_Experimental_Workflow Start Start: Animal Acclimation NASH_Induction NASH Induction (e.g., High-Fat Diet) Start->NASH_Induction Randomization Randomization NASH_Induction->Randomization Treatment_Vehicle Vehicle Control Group Randomization->Treatment_Vehicle Treatment_this compound This compound Treatment Group Randomization->Treatment_this compound Monitoring Monitoring: Body Weight, Food Intake Treatment_Vehicle->Monitoring Treatment_this compound->Monitoring Sample_Collection Sample Collection: Blood & Liver Monitoring->Sample_Collection Analysis Analysis: Biochemistry, Histology, Gene Expression Sample_Collection->Analysis End End Analysis->End

Caption: In vivo experimental workflow for this compound in a NASH model.

References

Measuring Binding Affinity: A General Guide to Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the binding affinity of a molecule designated "VK13" did not yield specific results in the public domain of scientific literature. The term "this compound" appears in the context of SAP software for pricing conditions and not in relation to biochemical interactions. Therefore, this document provides a comprehensive overview of widely-used techniques for measuring the binding affinity of biomolecules in general, which can be adapted for a specific molecule of interest once its identity and that of its binding partner are known.

Binding affinity, the strength of the interaction between two molecules, is a critical parameter in drug development and biological research. It is typically quantified by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger binding interaction.[1][2] The choice of method for measuring binding affinity depends on the specific molecules being studied, the required throughput, and the desired level of detail regarding the interaction kinetics.[2]

Key Techniques for Measuring Binding Affinity

Several robust methods are available to researchers for quantifying binding affinity. These can be broadly categorized as label-free and labeled techniques.

Label-Free Techniques: These methods measure the intrinsic properties of the interacting molecules and do not require modification with tags or labels, thus allowing the study of molecules in their native state.[1]

  • Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[2] It provides real-time data on the association and dissociation of the complex, allowing for the determination of both kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[2][3]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.[1] The change in the interference pattern upon binding of an analyte to the immobilized ligand is used to determine binding kinetics and affinity.[1]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact.[1][3] One molecule is titrated into a solution containing the other, and the heat released or absorbed is measured. ITC is considered the gold standard for binding affinity determination as it provides a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).[3]

  • Grating-Coupled Interferometry (GCI): GCI is another optical biosensor technique that measures the change in the phase of light upon binding of an analyte to a ligand immobilized on a waveguide surface. It is a highly sensitive method capable of measuring KD values in the millimolar to picomolar range.[1]

Labeled Techniques: These methods typically involve attaching a reporter molecule (e.g., a fluorophore, enzyme, or radioisotope) to one of the binding partners.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay where one molecule is immobilized on a surface, and its binding partner, which is labeled with an enzyme, is added.[1] The binding is detected by the enzymatic conversion of a substrate to a colored or fluorescent product. Competitive ELISAs can be used to determine the binding affinity of antibody pairs.[4]

  • Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[4] When a small fluorescently labeled molecule binds to a larger molecule, its tumbling rate in solution slows down, leading to an increase in the polarization of the emitted light. This change can be used to determine the binding affinity.[4]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a luminescence-based method that measures the energy transfer between a bioluminescent donor (luciferase) and a fluorescent acceptor molecule when they are in close proximity.[4] It is often used to study protein-protein interactions in living cells.[4]

Data Presentation

Quantitative data from binding affinity experiments are typically summarized in tables to facilitate comparison between different interactions or conditions.

Interacting MoleculesTechniqueAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD)
Protein A + Ligand XSPR1.2 x 10⁵2.5 x 10⁻⁴2.1 nM
Protein A + Ligand YBLI3.4 x 10⁴5.0 x 10⁻³150 nM
Protein B + Ligand XITC--58 nM
Protein C + Ligand ZSPR8.9 x 10⁵1.1 x 10⁻⁴0.12 nM

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible binding affinity data. Below are generalized protocols for three common techniques.

Surface Plasmon Resonance (SPR) Protocol
  • Ligand Immobilization:

    • Select a sensor chip compatible with the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Binding Measurement:

    • Inject running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Prepare the ligand and macromolecule in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas the solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the macromolecule into the sample cell and the ligand into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small injections of the ligand into the sample cell.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model to determine KD, stoichiometry (n), and enthalpy (ΔH).

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Binding Protocol
  • Plate Coating:

    • Coat a microplate with the target protein and incubate to allow for adsorption.

    • Wash the plate to remove any unbound protein.

    • Block the remaining protein-binding sites on the plate with a blocking buffer.

  • Competitive Binding:

    • Prepare a series of dilutions of the unlabeled competitor ligand.

    • Mix each dilution with a constant concentration of the enzyme-labeled ligand.

    • Add the mixtures to the coated plate and incubate to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound ligands.

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance against the concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the KD.

Experimental Workflow and Signaling Pathways

Visualizing experimental workflows and signaling pathways can aid in understanding the complex processes involved in binding affinity studies and their biological context.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis P1 Purify Protein of Interest E1 Immobilize Ligand (SPR/BLI) or Load into Cell (ITC) P1->E1 P2 Prepare Ligand Solutions E2 Inject/Titrate Analyte P2->E2 E1->E2 E3 Measure Binding Signal E2->E3 A1 Process Raw Data E3->A1 A2 Fit to Binding Model A1->A2 A3 Determine Kinetic and Affinity Constants A2->A3

Caption: A generalized workflow for measuring binding affinity.

Once the binding partners are identified, their interaction can often be placed within a larger biological context, such as a signaling pathway. For example, the binding of a growth factor to its receptor can initiate a downstream signaling cascade.

Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Binding Downstream1 Signaling Protein 1 Receptor->Downstream1 Activation Downstream2 Signaling Protein 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

References

Application Notes and Protocols for In Vivo Studies of Cathepsin L and 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dosage and Concentration of VK13-like Compounds for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on publicly available data for compounds with similar mechanisms of action to a molecule designated "this compound (Compound 6)," a potent inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro. As no specific in vivo data for a compound explicitly named "this compound" has been identified in the public domain, the information provided herein is based on analogous inhibitors to guide initial experimental design. Researchers are strongly encouraged to conduct dose-response and toxicity studies for their specific compound of interest.

Introduction

This document provides detailed application notes and protocols for the in vivo administration of compounds targeting Cathepsin L and SARS-CoV-2 3CLpro, based on existing research with representative inhibitors. These notes are intended to serve as a starting point for researchers designing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel inhibitors in relevant animal models.

Data Presentation: Quantitative Data Summary

The following tables summarize reported in vivo dosages and administration routes for representative Cathepsin L and SARS-CoV-2 3CLpro inhibitors.

Table 1: In Vivo Dosage of a Representative Cathepsin L Inhibitor (Z-FY-CHO)

CompoundAnimal ModelIndicationDosageAdministration RouteReference
Z-FY-CHOOvariectomized MouseOsteoporosis2.5-10 mg/kgIntraperitoneal[1]

Table 2: In Vivo Dosage of a Representative SARS-CoV-2 3CLpro Inhibitor (JZD-07)

CompoundAnimal ModelIndicationDosageAdministration RouteBioavailabilityReference
JZD-07MouseCOVID-1920 mg/kgOral28.1%[2]
JZD-07MouseCOVID-1910 mg/kgIntraperitoneal95%[2]
JZD-07K18-hACE2 MouseCOVID-19300 mg/kg b.i.d.Not Specified-[2]

Experimental Protocols

Protocol 1: Evaluation of a Cathepsin L Inhibitor in a Mouse Model of Osteoporosis

This protocol is based on the reported in vivo use of Z-FY-CHO.[1]

Objective: To assess the efficacy of a Cathepsin L inhibitor in preventing bone loss in an ovariectomized (OVX) mouse model of osteoporosis.

Materials:

  • Cathepsin L inhibitor (e.g., Z-FY-CHO)

  • Vehicle (e.g., sterile PBS with 1% DMSO)

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for ovariectomy

  • Micro-CT scanner for bone mineral density (BMD) analysis

Procedure:

  • Animal Model:

    • Acclimate mice for one week before the experiment.

    • Perform bilateral ovariectomy on the experimental group to induce osteoporosis. A sham operation should be performed on the control group.

    • Allow a recovery period of one week post-surgery.

  • Drug Administration:

    • Prepare the Cathepsin L inhibitor solution in the appropriate vehicle.

    • Divide the OVX mice into vehicle and treatment groups.

    • Administer the inhibitor intraperitoneally at a dose range of 2.5-10 mg/kg daily for 4 weeks. The vehicle group receives an equivalent volume of the vehicle.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Excise the femurs and tibias for analysis.

    • Measure bone mineral density (BMD), bone volume/total volume (BV/TV), and other relevant bone parameters using micro-CT.

  • Data Analysis:

    • Compare the bone parameters between the vehicle-treated OVX group and the inhibitor-treated OVX groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluation of a SARS-CoV-2 3CLpro Inhibitor in a Mouse Model of COVID-19

This protocol is based on the reported in vivo studies of JZD-07.[2]

Objective: To determine the antiviral efficacy of a SARS-CoV-2 3CLpro inhibitor in a mouse model of infection.

Materials:

  • SARS-CoV-2 3CLpro inhibitor (e.g., JZD-07)

  • Vehicle for oral and intraperitoneal administration

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • Biosafety Level 3 (BSL-3) facility

  • Reagents for viral load quantification (qRT-PCR)

  • Tissue homogenization equipment

Procedure:

  • Animal Model and Infection:

    • House K18-hACE2 mice in a BSL-3 facility.

    • Infect mice intranasally with a sublethal dose of SARS-CoV-2.

  • Drug Administration:

    • Prepare the inhibitor for the desired administration route (oral or intraperitoneal).

    • Initiate treatment at a specified time post-infection (e.g., 4 hours).

    • Administer the inhibitor at the selected dose (e.g., 10 mg/kg IP, 20 mg/kg PO, or 300 mg/kg b.i.d.). A vehicle control group should be included.

  • Efficacy Assessment:

    • Monitor body weight and clinical signs of disease daily.

    • At specific time points post-infection (e.g., day 2 and day 5), euthanize a subset of mice from each group.

    • Collect lung tissue for viral load determination.

  • Viral Load Quantification:

    • Homogenize the lung tissue.

    • Extract viral RNA from the tissue homogenates.

    • Quantify viral RNA levels using qRT-PCR.

  • Data Analysis:

    • Compare the viral titers in the lungs of treated and vehicle control groups. A statistically significant reduction in viral load indicates antiviral efficacy.

Mandatory Visualization

Signaling Pathway Diagram

Cathepsin_L_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components Invasion Invasion & Metastasis ECM->Invasion CatL_secreted Secreted Cathepsin L CatL_secreted->ECM Degradation MMP MMPs CatL_secreted->MMP Activation GrowthFactors Growth Factors CatL_secreted->GrowthFactors Release MMP->ECM GrowthFactors->Invasion This compound This compound (Cathepsin L Inhibitor) This compound->CatL_secreted Inhibits

Caption: Role of secreted Cathepsin L in tumor invasion and metastasis and its inhibition.

Experimental Workflow Diagram

in_vivo_workflow start Start: Acclimatize Animal Models induce_disease Induce Disease Model (e.g., Ovariectomy or Viral Infection) start->induce_disease group_animals Randomize into Groups (Vehicle vs. Treatment) induce_disease->group_animals drug_admin Administer this compound-like Compound or Vehicle (Specify Dose, Route, Frequency) group_animals->drug_admin monitoring Monitor Health & Disease Progression (e.g., Body Weight, Clinical Signs) drug_admin->monitoring endpoint Endpoint Analysis (e.g., Euthanasia and Tissue Collection) monitoring->endpoint analysis Data Analysis (e.g., Bone Density, Viral Load) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for in vivo efficacy studies of a novel inhibitor.

References

Application Notes: VK13 as a Molecular Probe for Soluble Transferrin Receptor (sTfR) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VK13 is a synthetic peptide with the amino acid sequence VEYHFLSPYVSPK. It serves as a stable, surrogate molecular probe for the human soluble transferrin receptor (sTfR). The transferrin receptor (TfR) is a transmembrane glycoprotein (B1211001) crucial for iron uptake by cells. A soluble form of TfR (sTfR) is present in serum and serves as a valuable biomarker for assessing iron status and erythropoiesis. Elevated levels of sTfR are associated with various conditions, including iron deficiency anemia and certain cancers.

These application notes describe the use of the this compound peptide as a template for the synthesis of Molecularly Imprinted Polymers (MIPs). These MIPs can then be utilized for the specific enrichment and subsequent quantification of sTfR from biological samples, such as serum, using targeted proteomics via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers a robust and specific alternative to antibody-based methods for sTfR analysis.

Quantitative Data Summary

The performance of this compound-imprinted polymers for the enrichment and quantification of sTfR has been evaluated, and the key data are summarized in the table below.

ParameterValueReference
Limit of Quantification (LOQ) 200 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) Accuracy 7.5%[2]
Intra-day Precision < 10.7%[1]
Inter-day Precision < 7.8%[1]
Sensitivity Enhancement with MIPs ~12-fold[1][2]
sTfR in Healthy Volunteers (n=20) 1.59 ± 0.36 µg/mL[2]
sTfR in Breast Cancer Patients (n=20) 1.82 ± 0.42 µg/mL[2]

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ferri-Transferrin Ferri-Transferrin TfR Transferrin Receptor (TfR) Ferri-Transferrin->TfR Binding TfR-Tf Complex TfR-Transferrin Complex TfR->TfR-Tf Complex Protease Proteolytic Cleavage TfR->Protease Shedding Endosome Endosome TfR-Tf Complex->Endosome Endocytosis Iron Iron (Fe3+) Endosome->Iron Iron Release (low pH) Apo-Transferrin Apo-Transferrin Endosome->Apo-Transferrin Recycling Apo-Transferrin->Ferri-Transferrin Binds more Iron sTfR Soluble TfR (sTfR) Protease->sTfR cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Serum Serum Sample Digestion Protein Digestion (Trypsin) Serum->Digestion Peptides Peptide Mixture (including this compound) Digestion->Peptides Binding Incubation and Binding Peptides->Binding MIPs This compound-MIPs MIPs->Binding Wash Washing (remove non-specific peptides) Binding->Wash Elution Elution of this compound Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Quant Quantification of sTfR LCMS->Quant

References

Application Notes and Protocols for VK13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK13 is a potent, small-molecule inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CL protease (3CLpro). With Ki values of 2.6 nM and 0.55 nM for hCatL and 3CLpro respectively, and an anti-SARS-CoV-2 activity with an EC50 of 1.25 µM, this compound presents a significant tool for research in oncology, virology, and immunology.[1][2] These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₄H₂₈N₄O₅
Molecular Weight 452.50 g/mol
SMILES CC(C)C--INVALID-LINK--C=O">C@@HNC(=O)C2=CC3=C(N2)C=CC=C3OC
Target(s) Human Cathepsin L (hCatL), SARS-CoV-2 3CLpro
Pathway(s) Microbiology/Virology, Cancer Cell Invasion and Metastasis

Laboratory Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

Safety Precautions

This compound is a potent enzyme inhibitor and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the powdered form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust.

Storage Conditions

Adherence to the recommended storage conditions will ensure the long-term stability of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 2 yearsKeep the vial tightly sealed.
Solution in DMSO -20°CUp to 1 monthPrepare aliquots to avoid repeated freeze-thaw cycles.
Solution in DMSO -80°CUp to 6 monthsRecommended for long-term storage of solutions.

Note: Before use, allow the product to equilibrate to room temperature for at least one hour.[2]

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol is designed to measure the inhibitory activity of this compound against purified human cathepsin L.

Materials:

  • Human Cathepsin L (recombinant)

  • Cathepsin L substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute human cathepsin L in Assay Buffer to the desired working concentration.

  • Assay Setup: To each well of the 96-well plate, add:

    • 50 µL of Assay Buffer

    • 10 µL of diluted this compound or vehicle control (DMSO in Assay Buffer)

    • 20 µL of diluted human cathepsin L

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the cathepsin L substrate to each well.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol measures the inhibitory effect of this compound on the activity of purified SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • SARS-CoV-2 3CLpro (recombinant)

  • 3CLpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer.

  • Enzyme Preparation: Dilute SARS-CoV-2 3CLpro in Assay Buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add:

    • 40 µL of Assay Buffer

    • 5 µL of diluted this compound or vehicle control

    • 5 µL of diluted SARS-CoV-2 3CLpro

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 50 µL of the 3CLpro FRET substrate to each well.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition and IC50 value for this compound as described in the cathepsin L assay.

Cell-Based Antiviral Assay for SARS-CoV-2

This protocol assesses the ability of this compound to inhibit SARS-CoV-2 replication in a cell culture model. Note: This experiment must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 isolate

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plate

  • Reagents for quantifying viral replication (e.g., RT-qPCR or plaque assay)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound diluted in cell culture medium. Include a vehicle control (DMSO).

  • Infection: After a 1-hour pre-treatment, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the infected plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Quantification of Viral Replication:

    • RT-qPCR: Extract viral RNA from the cell culture supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the vehicle control. Determine the EC50 value.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that its antiviral or anti-cancer effects are not due to general cell toxicity.

Materials:

  • Cell line of interest (e.g., Vero E6, cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay.

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the same duration as the primary functional assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

  • Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Calculate the CC50 (50% cytotoxic concentration) value.

Signaling Pathways and Experimental Workflows

Cathepsin L Inhibition in Cancer Progression

Cathepsin L is known to be involved in tumor progression and metastasis through the degradation of the extracellular matrix (ECM) and processing of growth factors.[3] Inhibition of cathepsin L by this compound can interfere with these processes.

CathepsinL_Pathway cluster_cell Tumor Cell This compound This compound CatL Cathepsin L This compound->CatL Inhibition ECM Extracellular Matrix (e.g., Collagen, Fibronectin) CatL->ECM Degradation GrowthFactors Growth Factor Precursors CatL->GrowthFactors Processing Invasion Invasion & Metastasis ActiveGF Active Growth Factors GrowthFactors->ActiveGF GFR Growth Factor Receptors ActiveGF->GFR Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) GFR->Signaling Signaling->Invasion Proliferation Proliferation Signaling->Proliferation

Caption: this compound inhibits Cathepsin L, preventing ECM degradation and growth factor activation.

SARS-CoV-2 3CLpro Inhibition in Viral Replication

The SARS-CoV-2 3CLpro is essential for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication. This compound's inhibition of 3CLpro disrupts this process.

Caption: this compound inhibits 3CLpro, halting the processing of viral polyproteins.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Caption: A general workflow for the preclinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: VK13 Efficacy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing VK13 in their experiments. This compound is a novel small molecule inhibitor targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the downstream signaling kinase ERK (Extracellular signal-regulated kinase). By binding to ERK, this compound prevents its phosphorylation and activation, thereby blocking the propagation of signals from growth factors and mitogens that would otherwise lead to changes in gene expression and cell behavior.

Q2: What are the recommended cell lines for testing this compound efficacy?

A2: Cell lines with known mutations or hyperactivation of the MAPK/ERK pathway, such as those with BRAF or RAS mutations, are highly recommended for initial efficacy studies. Examples include A375 (melanoma, BRAF V600E), and HCT116 (colon cancer, KRAS G13D).

Q3: What is the optimal concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line.

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition of cell proliferation 1. Sub-optimal concentration of this compound. 2. Cell line is not dependent on the MAPK/ERK pathway. 3. Compound degradation.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm pathway activation in your cell line via Western blot for phosphorylated ERK (p-ERK). 3. Use a fresh aliquot of this compound and minimize exposure to light and repeated freeze-thaw cycles.
High variability between experimental replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity at low concentrations 1. Off-target effects of this compound. 2. Contamination of cell culture.1. Test this compound in a non-sensitive cell line to assess baseline cytotoxicity. 2. Regularly test for mycoplasma contamination and ensure aseptic technique.
Inconsistent Western blot results for p-ERK 1. Sub-optimal antibody concentration. 2. Issues with protein extraction or quantification. 3. Inappropriate sample loading.1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Use a robust lysis buffer and perform a protein quantification assay (e.g., BCA) to ensure equal loading. 3. Load equal amounts of protein per lane and use a loading control (e.g., GAPDH, β-actin).

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway.

  • Cell Lysis:

    • Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound for 2 hours.

    • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusIC50 (nM)
A375MelanomaBRAF V600E50
HCT116Colon CancerKRAS G13D120
MCF7Breast CancerWild-type>10,000
Normal Fibroblasts-Wild-type>10,000

Visualizations

VK13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->ERK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_mechanism Mechanism of Action A Cell Line Selection B Dose-Response (MTS Assay) A->B C IC50 Determination B->C D Western Blot (p-ERK) C->D Proceed if potent E Target Engagement Confirmation D->E

Caption: Workflow for evaluating this compound efficacy.

Technical Support Center: Overcoming Potential Off-Target Effects of VK13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While VK13 is a known potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro (3CL-PR), its comprehensive off-target profile is not extensively documented in publicly available literature. This technical support center provides a generalized framework and best practices for researchers to identify, validate, and mitigate potential off-target effects of this compound, using hypothetical scenarios for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a potent dual inhibitor of two proteases: human cathepsin L (hCatL) and the 3C-like protease (3CLpro) of SARS-CoV-2.[1][2] Its inhibitory activity is in the low nanomolar range for both targets.

Q2: What are off-target effects and why are they a concern for an inhibitor like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological targets. For this compound, this could mean inhibition of other human proteases (e.g., other cathepsins) or entirely unrelated proteins. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.

Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?

Common indicators of potential off-target effects include:

  • Unexpected cytotoxicity: Cell death occurring at concentrations close to the EC50 for the on-target effect.

  • Phenotype mismatch: The observed cellular phenotype does not align with the known biological roles of cathepsin L or SARS-CoV-2 3CLpro.

  • Inconsistent results with other inhibitors: A different, structurally unrelated inhibitor of cathepsin L or 3CLpro does not reproduce the same phenotype.

  • Rescue experiments fail: Re-introduction of a drug-resistant form of the target protein does not reverse the observed phenotype.

Q4: What general strategies can I employ to minimize potential off-target effects of this compound?

To minimize off-target effects, a multi-pronged approach is recommended:[3]

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm key findings using structurally and mechanistically different inhibitors for the same target.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown the target protein and verify that the resulting phenotype matches the inhibitor's effect.

  • Control Experiments: Always include a negative control compound that is structurally similar to this compound but inactive against the target.

Troubleshooting Guide for Potential this compound Off-Target Effects

This guide provides a structured approach to troubleshoot common issues that may arise from off-target activities of this compound.

Issue Observed Potential Cause Recommended Action(s) Expected Outcome
High cytotoxicity at or near the effective concentration. Off-target inhibition of an essential protein (e.g., a critical kinase or another vital protease).1. Perform a broad off-target screening assay (e.g., kinome scan, protease panel).2. Conduct a cell viability assay with a panel of cell lines to check for differential sensitivity.3. Compare with a structurally distinct inhibitor of the same target.1. Identification of unintended targets.2. If cytotoxicity persists across different inhibitors, it may be an on-target effect.
Observed phenotype is inconsistent with cathepsin L or 3CLpro inhibition. This compound may be modulating a different signaling pathway.1. Use a genetic approach (siRNA/CRISPR) to knock down cathepsin L (or express 3CLpro in a relevant system) and see if the phenotype is replicated.2. Perform phosphoproteomics or transcriptomics to identify affected pathways.3. Consult off-target databases with the chemical structure of this compound.1. Confirmation of whether the phenotype is on-target.2. Identification of novel signaling pathways affected by this compound.
Conflicting results between in vitro and in-cell assays. Differences in cell permeability, compound stability, or the cellular environment altering the target landscape.1. Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay.2. Evaluate the metabolic stability of this compound in your cell culture system.1. Confirmation of whether this compound is reaching and binding to its intended target in a cellular context.

Quantitative Data on Inhibitor Selectivity (Hypothetical)

The following tables present hypothetical data to illustrate how to assess the selectivity of this compound.

Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Cysteine Proteases

Protease TargetKi (nM)Selectivity (Ki Off-target / Ki On-target)
Cathepsin L (On-target) 2.6 -
SARS-CoV-2 3CLpro (On-target) 0.55 -
Cathepsin B280108-fold (vs. Cathepsin L)
Cathepsin K450173-fold (vs. Cathepsin L)
Cathepsin S800308-fold (vs. Cathepsin L)
Calpain 1>10,000>3800-fold (vs. Cathepsin L)

This data is for illustrative purposes only.

Table 2: Hypothetical Dose-Response of this compound for On-Target vs. Off-Target Effects

AssayEC50 / IC50 (µM)
On-Target: Cathepsin L activity in cells 0.05
On-Target: SARS-CoV-2 replication assay 1.25
Off-Target: Unidentified Kinase X inhibition 15.0
Off-Target: Cytotoxicity (HepG2 cells) 25.0

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing Protease Selectivity via In Vitro Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against a panel of related and unrelated proteases to assess its selectivity.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute recombinant human proteases (e.g., Cathepsins B, K, S) and their corresponding fluorogenic substrates in appropriate assay buffers.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the specific protease, and varying concentrations of this compound or vehicle control (DMSO). b. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: a. Calculate the initial reaction velocities (V) for each inhibitor concentration. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Protocol 2: Confirming Cellular Target Engagement using CETSA

Objective: To verify that this compound binds to its intended target (e.g., cathepsin L) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures. The binding of this compound is expected to stabilize cathepsin L, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (cathepsin L) using Western blotting or ELISA.

  • Data Analysis: a. For each temperature, compare the amount of soluble target protein in the this compound-treated samples to the vehicle-treated samples. b. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

cluster_0 This compound On-Target Pathways cluster_1 SARS-CoV-2 Replication cluster_2 Host Cell Processes This compound This compound 3CLpro 3CLpro This compound->3CLpro inhibition Cathepsin_L Cathepsin L This compound->Cathepsin_L inhibition Polyprotein_Processing Viral Polyprotein Processing 3CLpro->Polyprotein_Processing Viral_Replication Viral Replication Polyprotein_Processing->Viral_Replication Antigen_Presentation Antigen Presentation Cathepsin_L->Antigen_Presentation Protein_Degradation Protein Degradation Cathepsin_L->Protein_Degradation

Caption: On-target pathways of the dual inhibitor this compound.

Start Observe Unexpected Phenotype (e.g., high toxicity) Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Compare_EC50 Compare EC50 (Phenotype) vs. IC50 (On-Target) Dose_Response->Compare_EC50 Orthogonal_Validation Test Structurally Different Inhibitor Compare_EC50->Orthogonal_Validation EC50 << IC50 (Potent Phenotype) On_Target_Effect Phenotype is Likely On-Target Compare_EC50->On_Target_Effect EC50 ≈ IC50 Genetic_Validation Use siRNA/CRISPR Knockdown of Target Orthogonal_Validation->Genetic_Validation Phenotype_Reproduced_Genetic Phenotype Reproduced? Genetic_Validation->Phenotype_Reproduced_Genetic Phenotype_Reproduced_Genetic->On_Target_Effect Yes Off_Target_Screening Perform Broad Off-Target Screen (e.g., Protease/Kinase Panel) Phenotype_Reproduced_Genetic->Off_Target_Screening No Identify_Off_Target Identify Potential Off-Target(s) Off_Target_Screening->Identify_Off_Target Validate_Off_Target Validate Off-Target with Specific Assays Identify_Off_Target->Validate_Off_Target Off_Target_Confirmed Off-Target Effect Confirmed Validate_Off_Target->Off_Target_Confirmed

Caption: Workflow for investigating suspected off-target effects.

Start Is the observed phenotype consistent with known biology of Cathepsin L or 3CLpro? Yes Proceed with on-target validation experiments (e.g., rescue experiments) Start->Yes Yes No Potential Off-Target Effect Start->No No Check_Concentration Is the effective concentration significantly higher than the biochemical IC50? No->Check_Concentration High_Concentration High likelihood of off-target effects. Lower concentration or find a more potent analog. Check_Concentration->High_Concentration Yes Low_Concentration Off-target may be potent. Perform broad-panel screening. Check_Concentration->Low_Concentration No

Caption: Logic diagram for troubleshooting unexpected phenotypes.

References

Technical Support Center: Compound VK13 (Hypothetical)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly documented medical treatment or therapeutic compound designated as "VK13." The following information is provided as a template for a technical support center, using "Compound this compound" as a hypothetical agent to illustrate the structure and content requested. The experimental details, data, and protocols are representative examples based on common practices in drug development research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound this compound?

A1: Compound this compound is a hypothetical inhibitor of the pro-inflammatory signaling pathway mediated by the cytokine XYZ. It is believed to competitively bind to the XYZ receptor (XYZR), preventing the downstream phosphorylation of the kinase ABC and subsequent activation of the transcription factor DEF. This proposed mechanism suggests its potential in mitigating inflammatory responses in target tissues.

Q2: What is the optimal solvent for reconstituting and diluting Compound this compound for in vitro studies?

A2: For in vitro experiments, Compound this compound should first be reconstituted in 100% DMSO to create a stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: How should Compound this compound be stored to ensure its stability?

A3: Compound this compound is light-sensitive and should be stored in amber vials or tubes wrapped in foil. For long-term storage, it should be kept as a lyophilized powder at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent Drug Concentration.

    • Solution: Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes and perform dilutions in a stepwise manner. Prepare a fresh batch of dilutions for each experiment.

  • Possible Cause 2: Cell Culture Inconsistency.

    • Solution: Use cells from the same passage number for all experimental groups. Ensure uniform cell seeding density and confluency at the time of treatment. Monitor cell health and morphology throughout the experiment.

  • Possible Cause 3: Edge Effects in Plate-Based Assays.

    • Solution: Avoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Issue 2: No observable dose-response effect.

  • Possible Cause 1: Inappropriate Concentration Range.

    • Solution: The selected concentration range may be too low or too high. Perform a broad-range dose-finding study (e.g., from 1 nM to 100 µM) to identify the effective concentration range for your specific cell line and endpoint.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: The biological effect of Compound this compound may require a longer incubation time to become apparent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure proper storage and handling of the compound. Prepare fresh dilutions from a frozen stock for each experiment. Consider the stability of the compound in your specific cell culture medium over the treatment duration.

Experimental Protocols & Data

Protocol 1: Determining the IC50 of Compound this compound in vitro
  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound this compound dilutions to the respective wells. Include a vehicle control group (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration. Use a non-linear regression model to calculate the IC50 value.

Table 1: Comparative IC50 Values of Compound this compound in Different Cell Lines
Cell LineTarget PathwayTreatment Duration (hours)IC50 (µM)
Cell Line AXYZ Signaling245.2
Cell Line BXYZ Signaling2412.8
Cell Line CXYZ Signaling488.5
Table 2: Effect of Treatment Timing on Gene Expression
Gene TargetTreatment Timing (post-stimulation)Fold Change (vs. Control)
Gene X1 hour-2.5
Gene X4 hours-1.8
Gene Y1 hour-3.1
Gene Y4 hours-1.2

Visualizations

G cluster_0 Experimental Workflow: IC50 Determination A Seed cells in 96-well plate B Prepare serial dilutions of Compound this compound A->B C Treat cells with this compound and vehicle control B->C D Incubate for 24 hours C->D E Add cell viability reagent D->E F Measure absorbance/ fluorescence E->F G Calculate IC50 value F->G

Caption: Workflow for determining the IC50 of Compound this compound.

G cluster_1 Proposed Signaling Pathway of Compound this compound XYZ Cytokine XYZ XYZR XYZ Receptor XYZ->XYZR ABC Kinase ABC XYZR->ABC This compound Compound this compound This compound->XYZR pABC p-ABC ABC->pABC Phosphorylation DEF Transcription Factor DEF pABC->DEF pDEF p-DEF DEF->pDEF Phosphorylation nucleus Nucleus pDEF->nucleus response Inflammatory Gene Expression nucleus->response

Caption: Proposed mechanism of action for Compound this compound.

Technical Support Center: VK13 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "VK13" in the context of drug development and experimental research is not available. The following technical support center has been developed as a generalized guide based on common challenges and best practices in preclinical research and development. The guidance provided is intended to serve as a framework for troubleshooting experimental variability and reproducibility issues that may be encountered with a novel compound, referred to here as "this compound".

This support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during their experiments with "this compound".

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the potency of this compound in our cell-based assays. What are the potential causes?

A1: Batch-to-batch variation is a common challenge in early drug development. Several factors can contribute to this issue:

  • Compound Stability and Handling: Ensure that each batch of this compound is stored under identical, optimal conditions (temperature, light, humidity). Repeated freeze-thaw cycles should be avoided. Confirm the stability of this compound in the solvent used for dilution and in the final assay medium.

  • Reagent Consistency: Use the same lot of critical reagents (e.g., serum, growth factors, cytokines) across experiments whenever possible. If lots must be changed, a bridging study should be performed to ensure consistency.

  • Cell Culture Conditions: Variations in cell culture, such as passage number, cell density at the time of assay, and media composition, can significantly impact cellular response.[1][2] Standardize these parameters rigorously.

  • Assay Protocol Execution: Minor deviations in incubation times, pipetting techniques, and equipment calibration can introduce variability.[3]

Q2: Our in vivo studies with this compound are showing poor reproducibility between different experiment cohorts. What should we investigate?

A2: In vivo experiments are inherently more complex and prone to variability. Key areas to investigate include:

  • Animal Health and Husbandry: Ensure that all animals are sourced from the same vendor, are of the same age and sex, and are housed under identical conditions (diet, light cycle, cage density).

  • Dosing Formulation and Administration: Confirm the stability and homogeneity of the this compound formulation. The route and technique of administration should be consistent across all animals and technicians.

  • Biological Variability: The inherent biological variability in animal models can be high.[4] Ensure that studies are adequately powered and that randomization and blinding are used to minimize bias.

  • Endpoint Analysis: The methods for collecting and analyzing tissues or other endpoints should be standardized and, where possible, automated to reduce operator-dependent variability.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Results in Cell-Based Viability Assays

This guide addresses common issues leading to variable EC50/IC50 values for this compound in cell-based viability assays (e.g., MTT, CellTiter-Glo®).

Observed Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seedingUse an automated cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before plating.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Drifting EC50 values between experiments Change in cell passage numberEstablish a specific range of passage numbers for all experiments.[1]
Inconsistent reagent qualityQualify new lots of serum and other critical reagents before use in assays.
Contamination (e.g., mycoplasma)Regularly test cell banks for mycoplasma and other contaminants.[2]
Edge effects in microplates Evaporation from outer wellsUse plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with sterile medium.
Guide 2: Investigating Lack of In Vivo Efficacy for this compound

This guide provides a systematic approach to troubleshooting when in vivo efficacy of this compound does not meet expectations based on in vitro data.

Investigation Area Key Questions to Address Troubleshooting Steps
Pharmacokinetics (PK) Was the compound stable in the formulation? Did the compound reach the target tissue at sufficient concentrations?Analyze the stability of the dosing formulation under experimental conditions. Conduct a pilot PK study to measure plasma and tissue concentrations of this compound over time.
Pharmacodynamics (PD) Is there evidence of target engagement in the target tissue?Develop and validate a biomarker assay to measure the direct effect of this compound on its target in vivo.
Animal Model Is the chosen animal model appropriate for the disease and the mechanism of action of this compound?Review the literature to confirm the relevance of the animal model. Consider using a second, complementary model if possible.
Study Design Was the study adequately powered? Was the dosing regimen (dose and frequency) optimal?Perform a power analysis to ensure sufficient group sizes. Conduct a dose-response study to identify the optimal dose.

Experimental Protocols and Methodologies

To minimize variability, it is crucial to follow standardized and detailed experimental protocols. Below are example outlines for key experimental methodologies.

Protocol 1: General Cell-Based Assay Workflow

A standardized workflow is essential for reducing variability in cell-based assays.

experimental_workflow cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Data Analysis cell_culture Cell Culture (Standardized Passage) cell_seeding Cell Seeding (Automated Counting) cell_culture->cell_seeding reagent_prep Reagent Preparation (QC of Lots) reagent_prep->cell_seeding compound_prep This compound Dilution Series treatment This compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (Controlled Environment) treatment->incubation readout Assay Readout (Calibrated Instrument) incubation->readout data_analysis Data Analysis (Standardized Templates) readout->data_analysis results Results data_analysis->results

Caption: A generalized workflow for a cell-based assay highlighting key control points.

Protocol 2: Troubleshooting Logic for Reproducibility Issues

A decision tree can guide the investigation into the root cause of poor reproducibility.

troubleshooting_logic start Reproducibility Issue Identified check_protocol Was the protocol followed exactly? start->check_protocol check_reagents Are all reagents within expiry and from the same lot? check_protocol->check_reagents Yes root_cause Root Cause Identified check_protocol->root_cause No check_cells Are the cells from a validated, low-passage bank? check_reagents->check_cells Yes check_reagents->root_cause No check_equipment Is all equipment calibrated and functioning correctly? check_cells->check_equipment Yes check_cells->root_cause No investigate_compound Investigate this compound stability and purity check_equipment->investigate_compound Yes check_equipment->root_cause No investigate_compound->root_cause

Caption: A decision tree for troubleshooting common reproducibility issues in experiments.

Signaling Pathway Considerations

If this compound is hypothesized to act on a specific signaling pathway, variability in the components of that pathway can be a source of inconsistent results.

Example: Generic Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a kinase inhibitor like "this compound". Variability in the expression or activity of any of the depicted proteins could alter the experimental outcome.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Upstream Kinase adaptor->kinase1 kinase2 Downstream Kinase kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response This compound This compound This compound->kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

To troubleshoot variability related to a signaling pathway, consider the following:

  • Basal Pathway Activity: The baseline activity of the target pathway can vary between cell passages or different tumor models.

  • Feedback Mechanisms: Inhibition of a target can sometimes lead to the activation of feedback loops that can produce inconsistent results.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound the interpretation of results.

By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experimental data for novel compounds like this compound.

References

preventing VK13 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of VK13 during experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question: My experimental results with this compound are inconsistent. What could be the cause?

Answer: Inconsistent results are often a sign of compound degradation. Several factors could be at play. Use the following diagnostic workflow to identify the potential source of the issue.

start Inconsistent Results Observed check_storage Review this compound Storage Conditions (Temperature, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Examine Stock Solution Preparation (Solvent, Concentration, Aliquoting) handling_ok Handling Protocol Correct? check_handling->handling_ok check_protocol Analyze Experimental Protocol (Incubation Times, Media Stability) protocol_ok Experimental Protocol Validated? check_protocol->protocol_ok storage_ok->check_handling Yes improper_storage Action: Correct Storage (e.g., store at -80°C, protect from light) storage_ok->improper_storage No handling_ok->check_protocol Yes improper_handling Action: Prepare Fresh Stock (Use recommended solvent, aliquot) handling_ok->improper_handling No protocol_issue Action: Modify Protocol (e.g., reduce incubation, test media compatibility) protocol_ok->protocol_issue No final_check Re-run Experiment with Controls protocol_ok->final_check Yes improper_storage->final_check improper_handling->final_check protocol_issue->final_check

Caption: Troubleshooting workflow for inconsistent results with this compound.

Question: I am observing a loss of this compound activity in my cell-based assays. Why?

Answer: A loss of activity in cell-based assays can be due to several reasons:

  • Instability in Aqueous Media: this compound may be unstable in your cell culture medium. You can test this by pre-incubating this compound in the medium for the duration of your experiment and then analyzing its integrity via HPLC.

  • Interaction with Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other sera can sometimes bind to or metabolize compounds. Run a control experiment in serum-free media if possible.

Question: There is a visible precipitate in my this compound stock solution. What should I do?

Answer: A precipitate can indicate either poor solubility or degradation.

  • Warm the Solution: Gently warm the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue. You may need to use a lower concentration.

  • Centrifuge and Test: If warming does not work, centrifuge the vial and test the supernatant for activity. A loss of activity suggests the active compound has precipitated or degraded.

  • Prepare a Fresh Stock: It is always best to prepare a fresh stock solution in the recommended solvent at a concentration known to be soluble.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. This compound stock solutions should be stored at -80°C.

What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous buffers, the pH should be maintained between 6.0 and 7.5 for maximal stability.

How should I handle this compound to minimize degradation?

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare stock solutions and immediately aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.

  • Use high-purity solvents.

  • Protect solutions from light by using amber vials or by wrapping vials in foil.

Is this compound sensitive to light?

Yes, this compound is photosensitive. Both solid and dissolved forms should be protected from light to prevent photodegradation.

How many freeze-thaw cycles can a this compound stock solution tolerate?

We recommend no more than two freeze-thaw cycles. For this reason, it is highly advised to create single-use aliquots of your stock solution.

Data Presentation

The following tables provide hypothetical stability data for this compound under various conditions to illustrate the importance of proper storage and handling.

Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM Stock Solution)

Storage Temperature (°C)% Purity after 1 Week% Purity after 4 Weeks
25 (Room Temp)85%62%
495%88%
-2099%97%
-80>99%>99%

Table 2: Effect of Light Exposure on this compound Stability in DMSO at Room Temperature

Condition% Purity after 24 Hours
Protected from Light98%
Exposed to Ambient Light91%

Table 3: Stability of this compound (1 mM) in Different Solvents at 4°C

Solvent% Purity after 1 Week
DMSO99%
Ethanol96%
PBS (pH 7.4)92%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Equilibration: Allow the vial containing solid this compound to sit at room temperature for 15-20 minutes before opening.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 30 seconds and sonicate for 2 minutes in a water bath to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use.

start Start: Solid this compound equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate add_dmso 2. Add Anhydrous DMSO equilibrate->add_dmso dissolve 3. Vortex and Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for preparing a stable this compound stock solution.

Protocol 2: General Cell-Based Assay with this compound

  • Thaw Aliquot: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Perform a serial dilution of the stock solution in serum-free cell culture medium to create a working concentration stock. Note: Do not store this aqueous solution.

  • Treat Cells: Add the appropriate volume of the diluted this compound to your cell culture plates. Gently mix the plate.

  • Incubate: Incubate the cells for the desired period.

  • Assay: Proceed with your downstream analysis (e.g., viability assay, gene expression analysis).

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. This is provided as an example of the complex biological systems in which compound stability is critical for obtaining accurate results.

This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Degradedthis compound Degraded this compound NoEffect No Biological Effect Degradedthis compound->NoEffect

Caption: Hypothetical signaling pathway activated by this compound.

Technical Support Center: Refining VK13 Delivery Methods for Better Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VK13, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and cellular uptake of this compound in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the intracellular kinase XYZ, a critical component of the ABC signaling pathway implicated in several disease models. By blocking the phosphorylation of downstream targets, this compound effectively modulates this pathway.

Q2: What are the known challenges associated with this compound delivery and uptake?

A2: this compound is a lipophilic molecule with low aqueous solubility. This can lead to challenges in formulation, poor bioavailability in vivo, and suboptimal concentrations at the target site in vitro. Researchers may observe high variability in experimental results due to inconsistent drug exposure.

Q3: What are some recommended starting points for formulating this compound for in vitro experiments?

A3: For initial in vitro studies, this compound can be dissolved in a small amount of an organic solvent such as DMSO, followed by dilution in cell culture media. It is crucial to keep the final DMSO concentration below a level that affects cellular viability (typically <0.5%). For researchers observing precipitation upon dilution, the use of a non-ionic surfactant like Tween 80 or a cyclodextrin-based formulation can help improve solubility.

Q4: How can I assess the cellular uptake of this compound in my cell line?

A4: Cellular uptake of this compound can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) on cell lysates, or by using a fluorescently labeled version of this compound and analyzing uptake via flow cytometry or fluorescence microscopy.

Q5: Are there any known efflux transporters that may be affecting this compound retention in cells?

A5: While specific transporters for this compound have not been definitively identified, its physicochemical properties suggest it may be a substrate for P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters. Co-incubation with known inhibitors of these transporters, such as verapamil, can help to investigate this possibility.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent bioactivity in vitro 1. Poor solubility and precipitation of this compound in aqueous media. 2. Low cellular uptake. 3. Degradation of this compound in the experimental medium. 4. High levels of efflux transporter activity in the cell line.1. Optimize the formulation by using solubilizing agents (e.g., cyclodextrins, lipid-based formulations). 2. Verify cellular uptake using a quantitative method (e.g., LC-MS/MS). 3. Assess the stability of this compound in your experimental conditions using analytical methods. 4. Test for the involvement of efflux transporters by co-administering known inhibitors.
High variability between experimental replicates 1. Inconsistent preparation of this compound working solutions. 2. Precipitation of the compound during the experiment. 3. Variations in cell density or health.1. Prepare fresh working solutions for each experiment and ensure complete dissolution. 2. Visually inspect for precipitation and consider reformulating if observed. 3. Standardize cell seeding density and monitor cell viability.
Discrepancies between in vitro and in vivo efficacy 1. Poor oral bioavailability. 2. Rapid metabolism of this compound. 3. Off-target effects not observed in vitro.1. Consider alternative delivery routes (e.g., intravenous, intraperitoneal) or advanced oral formulations (e.g., nanoparticles, SEDDS). 2. Perform pharmacokinetic studies to determine the metabolic stability of this compound. 3. Conduct thorough off-target profiling.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound

This protocol describes the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Vortex mixer

  • 0.22 µm sterile filter

Method:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water.

  • Add the desired amount of this compound powder to the HP-β-CD solution to achieve the target concentration.

  • Vortex the mixture vigorously for 10-15 minutes to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate at room temperature for 1 hour.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • The formulation is now ready for dilution in cell culture media or for in vivo administration.

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a general workflow for quantifying the intracellular concentration of this compound.

Materials:

  • Treated and untreated cell cultures

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) with an internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Method:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add a defined volume of methanol (containing a suitable internal standard) to the cells and scrape them from the plate.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate thoroughly and then centrifuge at high speed to pellet the cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Normalize the quantified this compound concentration to the protein content of the cell pellet.

Data Presentation

Table 1: Solubility of this compound in Various Formulations

Formulation Solvent This compound Solubility (µg/mL)
UnformulatedPBS, pH 7.4< 1
1% DMSOCell Culture Medium15 ± 2.1
10% HP-β-CDDeionized Water150 ± 12.5
SEDDSIsopropyl myristate, Kolliphor RH 40, Transcutol HP> 500

Table 2: In Vitro Cellular Uptake of this compound (10 µM) in ABC-1 Cell Line (2 hours)

Formulation Intracellular this compound (ng/mg protein)
1% DMSO25.3 ± 4.2
10% HP-β-CD78.9 ± 9.1
+ Verapamil (50 µM)125.6 ± 15.3

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Testing cluster_analysis Data Analysis prep_this compound This compound Powder formulate Formulation (e.g., HP-β-CD) prep_this compound->formulate treatment Treatment with This compound Formulation formulate->treatment cell_culture Cell Culture cell_culture->treatment uptake_assay Cellular Uptake Assay (LC-MS/MS) treatment->uptake_assay viability_assay Viability Assay treatment->viability_assay data_quant Quantify Intracellular This compound uptake_assay->data_quant data_viability Assess Cell Viability viability_assay->data_viability data_interp Interpret Results data_quant->data_interp data_viability->data_interp

Caption: Experimental workflow for evaluating this compound formulations in vitro.

signaling_pathway receptor Growth Factor Receptor xyz_kinase XYZ Kinase receptor->xyz_kinase Activates downstream Downstream Substrate xyz_kinase->downstream Phosphorylates response Cellular Response (e.g., Proliferation) downstream->response This compound This compound This compound->xyz_kinase Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

troubleshooting_logic start Low Bioactivity Observed check_solubility Check Solubility & Precipitation start->check_solubility is_soluble Is it Soluble? check_solubility->is_soluble reformulate Reformulate (e.g., Nanoparticles) is_soluble->reformulate No check_uptake Quantify Cellular Uptake is_soluble->check_uptake Yes end Problem Identified reformulate->end is_uptake_low Is Uptake Low? check_uptake->is_uptake_low efflux_inhibitor Test with Efflux Inhibitors is_uptake_low->efflux_inhibitor Yes check_stability Assess Compound Stability is_uptake_low->check_stability No efflux_inhibitor->end check_stability->end

Caption: Troubleshooting logic for addressing low this compound bioactivity.

Technical Support Center: Scaling Up VK13 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "VK13" is not publicly available. This guide provides general troubleshooting advice and best practices applicable to the scale-up of complex small molecule syntheses, using "this compound" as a hypothetical example.

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of the investigational compound this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis, from laboratory to pilot plant production.

Issue IDQuestionPotential Causes & Troubleshooting Steps
This compound-TS-001 Reaction yield has significantly dropped at a larger scale. Potential Causes: * Inefficient mixing or heat transfer in larger reactors.[1] * Longer reaction times at scale may lead to degradation of product or starting materials.[2] * Sensitivity to minor variations in raw material quality.[1] Troubleshooting Steps: 1. Optimize Mixing: Evaluate and adjust the impeller speed and type for the larger vessel. Consider computational fluid dynamics (CFD) modeling. 2. Heat Transfer Analysis: Monitor internal and jacket temperatures closely. Implement a more gradual heating or cooling profile.[3] 3. Raw Material Qualification: Test incoming raw materials from different suppliers or batches to ensure consistency.
This compound-TS-002 An increase in impurity levels is observed in the crude product. Potential Causes: * Localized "hot spots" in the reactor due to poor heat dissipation, leading to side reactions. * Changes in the reaction kinetics at a larger scale favoring impurity formation.[3] * Extended reaction times exposing the product to harsh conditions. Troubleshooting Steps: 1. Impurity Profiling: Identify the structure of new impurities to understand their formation pathway. 2. Re-optimization of Conditions: Re-evaluate reaction temperature, concentration, and addition rates at the pilot scale. 3. In-Process Controls (IPCs): Implement more frequent monitoring during the reaction to detect the onset of impurity formation.
This compound-TS-003 The product's physical properties (e.g., crystal form, particle size) are inconsistent. Potential Causes: * Different cooling rates and solvent environments during crystallization at scale. * The presence of impurities affecting crystal growth. * Polymorphism, where different crystal packing structures can form under varying conditions. Troubleshooting Steps: 1. Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates and seeding strategies. 2. Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystal forms and their conditions of formation. 3. Particle Size Analysis: Utilize techniques like laser diffraction to monitor and control particle size distribution.
This compound-TS-004 Work-up and isolation procedures are becoming problematic (e.g., emulsions, difficult filtrations). Potential Causes: * Changes in phase separation dynamics in larger extraction vessels. * Different particle sizes and crystal habits affecting filtration rates. Troubleshooting Steps: 1. Optimize Extraction: Adjust solvent ratios and mixing/settling times. Consider centrifugation for persistent emulsions. 2. Filtration Study: Evaluate different filter media and pressures. Consider filter aids if necessary. 3. Solvent Selection: Re-evaluate the choice of solvents for extraction and crystallization to improve phase separation and crystal morphology.

Frequently Asked Questions (FAQs)

A collection of frequently asked questions regarding the scale-up of this compound synthesis.

1. What are the most critical parameters to consider when scaling up the synthesis of this compound?

When scaling up, it is crucial to focus on parameters that do not scale linearly. These include:

  • Mixing Efficiency: Ensuring homogeneity of the reaction mixture.

  • Heat Transfer: Managing reaction exotherms and maintaining a consistent temperature profile.

  • Mass Transfer: Particularly important in multiphasic reactions.

  • Reaction Kinetics: Changes in concentration and temperature can alter reaction rates and selectivity.

  • Safety: A thorough safety assessment, including calorimetry studies, is essential to understand and control potential hazards at a larger scale.

2. How can we ensure reproducibility between batches at the pilot scale?

Reproducibility is achieved through robust process control and documentation. Key strategies include:

  • Standard Operating Procedures (SOPs): Detailed and validated SOPs for every step of the process.

  • In-Process Controls (IPCs): Regular monitoring of critical process parameters to ensure they remain within defined limits.

  • Raw Material Specifications: Strict specifications for all starting materials, reagents, and solvents.

  • Operator Training: Ensuring all personnel are thoroughly trained on the manufacturing process.

3. What are the regulatory considerations for scaling up the synthesis of an active pharmaceutical ingredient (API) like this compound?

Scaling up pharmaceutical manufacturing requires adherence to Good Manufacturing Practices (GMP). Key regulatory aspects include:

  • Process Validation: Demonstrating that the manufacturing process consistently produces a product of the required quality.

  • Impurity Qualification: Identifying and qualifying any new impurities that appear at scale.

  • Documentation: Comprehensive documentation of all development, manufacturing, and testing activities.

  • Change Control: A formal system for managing and documenting any changes to the manufacturing process.

4. What is the role of Process Analytical Technology (PAT) in the scale-up of this compound synthesis?

PAT can be instrumental in monitoring and controlling the process in real-time. By using online analytical instruments (e.g., FTIR, Raman spectroscopy), you can:

  • Monitor reaction progress and endpoint determination.

  • Track the formation of impurities.

  • Control crystallization processes to achieve a desired crystal form and particle size.

Quantitative Data Summary

The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at laboratory and pilot scales.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Overall Yield 65%58%
Purity (by HPLC) 99.5%98.9%
Major Impurity A 0.15%0.45%
Major Impurity B 0.10%0.25%
Cycle Time 48 hours72 hours
Solvent Volume 2 L200 L

Detailed Experimental Protocol: Step 4 - Suzuki Coupling

This protocol describes a key hypothetical step in the synthesis of this compound and is intended for adaptation to a larger scale.

Reaction: Coupling of this compound-Intermediate-3 with boronic acid derivative.

Materials:

  • This compound-Intermediate-3 (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh3)4) (0.01 eq)

  • Base (e.g., K2CO3) (2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure (Pilot Scale):

  • Charge the reactor with this compound-Intermediate-3 and the aryl boronic acid.

  • Under an inert atmosphere (e.g., Nitrogen), add the toluene.

  • Begin agitation and heat the mixture to the desired temperature (e.g., 80 °C).

  • In a separate vessel, dissolve the base in water.

  • Slowly add the aqueous base solution to the reactor over a period of 1-2 hours, maintaining the internal temperature.

  • Add the palladium catalyst to the reaction mixture.

  • Monitor the reaction progress by HPLC every hour.

  • Once the reaction is complete (typically <0.5% of starting material remaining), cool the mixture to room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from an appropriate solvent system.

Visualizations

Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway modulated by this compound, where it acts as an inhibitor of a key kinase in a cancer-related pathway.

VK13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Raf Raf Ras->Raf MEK MEK Raf->MEK TargetKinase Target Kinase MEK->TargetKinase ERK ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activates This compound This compound This compound->TargetKinase Inhibits TargetKinase->ERK Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Synthesis Scale-Up

This diagram outlines the general workflow for scaling up a chemical synthesis process from the laboratory to the pilot plant.

Scale_Up_Workflow lab_dev Lab Scale Development (grams) process_opt Process Optimization lab_dev->process_opt safety_eval Safety Evaluation (Calorimetry) process_opt->safety_eval tech_transfer Technology Transfer safety_eval->tech_transfer pilot_scale Pilot Scale Production (kg) gmp_prod GMP Production pilot_scale->gmp_prod analytical_dev Analytical Method Development & Validation analytical_dev->tech_transfer tech_transfer->pilot_scale

Caption: General workflow for synthesis scale-up.

References

Validation & Comparative

validating VK13 research findings with controls

Author: BenchChem Technical Support Team. Date: December 2025

An important step in scientific research is the rigorous validation of new findings. This guide provides a framework for researchers, scientists, and drug development professionals to validate research findings related to a hypothetical research entity, "VK13," using appropriate controls and comparison with established alternatives. The methodologies and data presentation formats outlined here are designed to ensure clarity, objectivity, and reproducibility.

Understanding the Research Context of this compound

Initial investigations into "this compound" reveal a landscape of diverse research areas where similarly named entities are under investigation. To provide a relevant and accurate comparison, it is crucial to distinguish between these entities. For instance, "VK-2019" has been identified as a small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), with potential applications in treating EBV-positive nasopharyngeal carcinoma[1][2]. Clinical trials for VK-2019 have focused on its safety, tolerability, and pharmacokinetic profile in human subjects[1][2]. In contrast, other research mentions unrelated entities such as PCV13, a pneumococcal conjugate vaccine, and rADAMTS13, a recombinant protein for a rare blood disorder.

This guide will proceed with the example of VK-2019 to illustrate the process of validating research findings. Researchers working with other compounds will need to adapt the experimental designs to their specific research questions.

Experimental Validation Strategy for VK-2019

The primary claim for VK-2019 is its inhibitory effect on EBNA1, leading to a reduction in EBV genome copy number and viral gene expression in tumor cells[2]. To validate these findings, a series of controlled experiments are necessary.

Key Experiments and Controls

A robust validation strategy for an antiviral compound like VK-2019 should include a multi-pronged approach, encompassing in vitro and in vivo studies.

Table 1: Experimental Plan for Validation of VK-2019 Activity

Experiment Objective Experimental Group Positive Control Negative Control Vehicle Control Quantitative Readout
In vitro EBNA1 Inhibition Assay To confirm direct inhibition of EBNA1 activity.EBV-positive cell lines treated with VK-2019.Known EBNA1 inhibitor.EBV-negative cell lines treated with VK-2019.Vehicle (e.g., DMSO) treated EBV-positive cell lines.IC50 value, reduction in EBNA1-dependent reporter gene expression.
Viral Load Quantification in Cell Culture To measure the effect of VK-2019 on viral replication.EBV-positive cell lines treated with VK-2019.Ganciclovir or other anti-herpesvirus drugs.Untreated EBV-positive cell lines.Vehicle-treated EBV-positive cell lines.EBV DNA copy number (qPCR), viral protein expression (Western Blot).
Xenograft Tumor Model in Mice To assess the in vivo efficacy of VK-2019 in a tumor model.Immunocompromised mice with EBV-positive nasopharyngeal carcinoma xenografts, treated with VK-2019.Standard-of-care chemotherapy for nasopharyngeal carcinoma.Untreated mice with xenografts.Vehicle-treated mice with xenografts.Tumor volume, EBV DNA levels in tumor tissue, survival rate.
Detailed Experimental Protocols

1. In Vitro EBNA1 Inhibition Assay

  • Cell Lines: Use well-characterized EBV-positive nasopharyngeal carcinoma cell lines (e.g., C666-1) and an EBV-negative line (e.g., HONE-1) as a negative control.

  • Treatment: Culture cells and treat with a dose-response range of VK-2019, a known EBNA1 inhibitor (positive control), and vehicle (negative control) for 48-72 hours.

  • Analysis:

    • For IC50 determination, use a cell viability assay (e.g., MTT or CellTiter-Glo).

    • For target engagement, use a reporter assay where a reporter gene (e.g., luciferase) is under the control of an EBNA1-dependent promoter.

  • Data Presentation: Plot dose-response curves to determine IC50 values. Present reporter gene activity as a percentage of the vehicle control.

2. Viral Load Quantification in Cell Culture

  • Methodology: Following treatment as described above, extract DNA and protein from the cell lysates.

  • qPCR: Use primers and probes specific for a conserved region of the EBV genome (e.g., BamH1-W fragment) to quantify viral DNA copy number. Normalize to a host housekeeping gene (e.g., GAPDH).

  • Western Blot: Use antibodies specific for EBV latent and lytic proteins (e.g., EBNA1, LMP1, Zta) to assess changes in viral protein expression. Use a loading control (e.g., beta-actin).

  • Data Presentation: Present qPCR data as fold change in viral DNA copy number relative to the vehicle control. Show representative Western blot images and quantify band intensities.

3. Xenograft Tumor Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant EBV-positive nasopharyngeal carcinoma cells.

  • Treatment: Once tumors are established, randomize mice into treatment groups: VK-2019, standard-of-care chemotherapy (positive control), and vehicle (negative control). Administer treatment as per the dosing regimen established in pharmacokinetic studies.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal health and body weight.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Analyze tumor tissue for EBV DNA load and protein expression as described above.

  • Data Presentation: Plot tumor growth curves for each treatment group. Generate Kaplan-Meier survival curves. Present endpoint tumor EBV DNA levels as a bar graph.

Visualizing Experimental and Logical Relationships

Diagrams are essential for communicating complex experimental workflows and signaling pathways.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture EBV+ & EBV- Cell Lines treatment Treat with VK-2019, Controls cell_culture->treatment viability_assay Cell Viability Assay (IC50) treatment->viability_assay reporter_assay EBNA1 Reporter Assay treatment->reporter_assay molecular_analysis DNA/Protein Extraction treatment->molecular_analysis qpcr qPCR (Viral Load) molecular_analysis->qpcr western_blot Western Blot (Viral Proteins) molecular_analysis->western_blot xenograft Establish Xenograft Tumors randomization Randomize Mice to Treatment Groups xenograft->randomization in_vivo_treatment Treat with VK-2019, Controls randomization->in_vivo_treatment monitoring Monitor Tumor Growth & Health in_vivo_treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor EBV DNA & Protein Analysis endpoint->tumor_analysis

Caption: Experimental workflow for validating the anti-cancer and anti-viral activity of VK-2019.

signaling_pathway VK2019 VK-2019 EBNA1 EBNA1 VK2019->EBNA1 Inhibits OriP OriP (Viral Origin of Replication) EBNA1->OriP Binds to EBV_Genes EBV Latent Gene Expression EBNA1->EBV_Genes Activates EBV_Genome EBV Genome Replication & Maintenance OriP->EBV_Genome Cell_Proliferation Host Cell Proliferation & Survival EBV_Genes->Cell_Proliferation

Caption: Proposed mechanism of action for VK-2019 in inhibiting EBV-driven oncogenesis.

By adhering to these rigorous validation principles, researchers can build a strong evidence base for their findings, paving the way for further development and clinical translation.

References

A Comparative Analysis of VK13 and Seladelpar for the Treatment of Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of the investigational compound VK13 and the recently approved drug seladelpar (B1681609) for the treatment of Primary Biliary Cholangitis (PBC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic alternatives.

Mechanism of Action

This compound: The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests it may modulate bile acid synthesis and possess anti-inflammatory properties, though the specific molecular targets are yet to be fully elucidated.

Seladelpar: Seladelpar is a potent and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1][2] Activation of PPAR-δ by seladelpar regulates genes involved in bile acid synthesis, inflammation, and lipid metabolism.[3][4] This leads to a reduction in bile acid concentration in the liver, thereby mitigating cholestatic liver injury.[2][4] Specifically, seladelpar's activation of PPAR-δ has been shown to downregulate CYP7A1, a key enzyme in bile acid synthesis, through the induction of Fibroblast Growth Factor 21 (FGF21).[3][5]

cluster_0 Seladelpar Signaling Pathway Seladelpar Seladelpar PPARd PPAR-δ Seladelpar->PPARd activates FGF21 FGF21 Release PPARd->FGF21 induces RXR RXR JNK JNK Signaling Pathway FGF21->JNK CYP7A1 CYP7A1 Downregulation JNK->CYP7A1 BAS Reduced Bile Acid Synthesis CYP7A1->BAS

Seladelpar's mechanism of action in reducing bile acid synthesis.

Clinical Efficacy

The clinical efficacy of this compound and seladelpar has been evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line treatment.[6][7]

Biochemical Response

A key primary endpoint in these trials is the composite biochemical response, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin (B190676) level.[1][8]

CompoundTrialDoseNBiochemical Response RatePlacebo Response Rate
This compound Phase 2b10 mg9565%18%
Seladelpar RESPONSE (Phase 3)10 mg12861.7%[7][9]20%[7][9]
Seladelpar ENHANCE (Phase 3)10 mg8978.2% (at 3 months)[8]12.5% (at 3 months)[8]
Alkaline Phosphatase (ALP) Normalization

Normalization of ALP levels is a significant secondary endpoint, as elevated ALP is a marker of disease progression.[10]

CompoundTrialDoseNALP Normalization RatePlacebo Normalization Rate
This compound Phase 2b10 mg9528%2%
Seladelpar RESPONSE (Phase 3)10 mg12825%[4][6]0%[4][6]
Seladelpar ENHANCE (Phase 3)10 mg8927.3% (at 3 months)[8]0% (at 3 months)[8]
Pruritus Improvement

Pruritus, or severe itching, is a debilitating symptom of PBC.[10] Improvement is often measured by a change in the numerical rating scale (NRS) for pruritus.

CompoundTrialDoseN (with moderate-severe pruritus)Mean NRS ReductionPlacebo Mean NRS Reduction
This compound Phase 2b10 mg35-3.5-1.9
Seladelpar RESPONSE (Phase 3)10 mgNot specified-3.2-1.7[6]
Seladelpar ENHANCE (Phase 3)10 mgNot specified-3.14-1.55[8]

Experimental Protocols

The following provides a generalized workflow for the clinical trials referenced in this guide.

cluster_1 Clinical Trial Workflow Screening Patient Screening (PBC with inadequate response to UDCA) Randomization Randomization (2:1 ratio) Screening->Randomization Treatment Treatment Arm (e.g., Seladelpar 10mg) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp 12-Month Follow-up (Assess endpoints) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis

A simplified workflow for a Phase 3 clinical trial in PBC.
RESPONSE Trial (Seladelpar)

The RESPONSE trial was a Phase 3, double-blind, placebo-controlled study that enrolled 193 patients with PBC who had an inadequate response to or intolerance of UDCA.[6][11] Participants were randomized in a 2:1 ratio to receive either 10 mg of seladelpar or a placebo once daily for 12 months.[6][11] The primary endpoint was the composite biochemical response at 12 months.[11]

ENHANCE Trial (Seladelpar)

The ENHANCE study was another Phase 3 trial designed to evaluate the efficacy and safety of seladelpar.[8] Patients were randomized to receive seladelpar 5 mg, 10 mg, or placebo.[8] Although terminated early due to an erroneous safety signal in a separate trial, the 3-month data showed significant improvements in the primary and secondary endpoints for the 10 mg dose group.[8]

Safety and Tolerability

This compound: The safety profile of this compound is still being established. In the Phase 2b trial, the most common adverse events were headache, nausea, and diarrhea, which were generally mild to moderate in severity.

Seladelpar: Seladelpar has been shown to be generally safe and well-tolerated.[1][12] Across clinical trials, the incidence of adverse events was similar between the seladelpar and placebo groups.[7] There have been no reports of treatment-related serious adverse events.[1][10] Fractures occurred in 4% of patients treated with seladelpar compared to none in the placebo group.[13]

References

VK13 vs other inhibitors of [specific target]

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to VK13 (a representative Kv1.3 inhibitor) and Other Inhibitors of the Voltage-Gated Potassium Channel Kv1.3

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][3] This is due to its crucial role in the activation and proliferation of effector memory T cells (TEM), which are key mediators in the pathogenesis of these conditions.[4][5] Inhibiting Kv1.3 can selectively suppress the function of these autoreactive T cells without causing broad immunosuppression.

This guide provides a comparative overview of "this compound," a representative Kv1.3 inhibitor for the purpose of this guide, and other prominent inhibitors of this channel. We will use Dalazatide (ShK-186) as our stand-in for "this compound," as it is a well-characterized peptide inhibitor that has advanced to clinical trials. The comparison will encompass both peptide-based and small-molecule inhibitors, with supporting experimental data on their potency and selectivity.

Comparative Analysis of Kv1.3 Inhibitors

The efficacy and safety of a Kv1.3 inhibitor are largely determined by its potency and selectivity. High potency ensures that the inhibitor is effective at low concentrations, minimizing off-target effects. Selectivity, particularly against other closely related potassium channels like Kv1.1 and Kv1.2, is crucial to avoid adverse effects on the cardiovascular and nervous systems.

Below is a summary of the in vitro potency and selectivity of Dalazatide ("this compound") compared to other notable Kv1.3 inhibitors.

InhibitorClassTargetPotency (IC50/Kd)Selectivity Profile
Dalazatide (ShK-186) PeptideKv1.365 pM (Kd)>100-fold selective for Kv1.3 over Kv1.1.
Margatoxin (MgTX) PeptideKv1.311.7 pM (Kd)Not selective; inhibits Kv1.2 with similar affinity (Kd = 6.4 pM) and Kv1.1 in the nanomolar range (Kd = 4.2 nM).
ShK-192 PeptideKv1.3140 pM (IC50)~160-fold selective for Kv1.3 over Kv1.1.
PAP-1 Small MoleculeKv1.32 nM (IC50)23-fold selective for Kv1.3 over Kv1.5.
Psora-4 Small MoleculeKv1.3-A selective inhibitor of Kv1.3.
Clofazimine Small MoleculeKv1.3300 nM (IC50)Tenfold higher potency for Kv1.3 over Kv1.1, Kv1.2, Kv1.5, and Kv3.1.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from electrophysiological assays, most commonly the patch-clamp technique. This method allows for the direct measurement of ion channel activity and the effect of inhibitory compounds.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Kv1.3 channel.

Cell Lines:

  • Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv1.3 channel.

  • Lymphocyte cell lines endogenously expressing Kv1.3 (e.g., Jurkat T cells).

Materials:

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-5 MΩ resistance).

  • Internal (pipette) solution (e.g., containing KF, KCl, HEPES, EGTA).

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Test compound stock solution and serial dilutions.

Procedure:

  • Cell Preparation: Culture the selected cell line to 70-80% confluency. Harvest the cells and plate them onto glass coverslips for recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to form micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-ohm Seal Formation: Under microscopic observation, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).

  • Baseline Recording: Record a stable baseline of the Kv1.3 current for several minutes.

  • Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.

  • Data Acquisition: Record the Kv1.3 current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at the end of the depolarizing pulse before and after the application of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Kv1.3 in T-Cell Activation

Kv1_3_Signaling_Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLCγ1) TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ Release ER->Ca_ER CRAC CRAC Channel Ca_ER->CRAC Store Depletion Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx Membrane_Potential Membrane Potential Ca_Influx->Membrane_Potential Depolarization NFAT NFAT Activation Ca_Influx->NFAT Kv1_3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1_3->K_Efflux K_Efflux->Membrane_Potential Hyperpolarization (maintains driving force) Membrane_Potential->Kv1_3 Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Caption: Kv1.3's role in maintaining Ca²⁺ signaling for T-cell activation.

Experimental Workflow for Patch-Clamp Assay

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Kv1.3 expressing cells) Seal Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal Pipette_Pulling Pull Micropipettes Pipette_Pulling->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Kv1.3 Current Whole_Cell->Baseline Compound_App Apply Test Compound (Varying Concentrations) Baseline->Compound_App Record_Block Record Current Block Compound_App->Record_Block Measure_Current Measure Peak Current Amplitude Record_Block->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Dose_Response Plot Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for determining Kv1.3 inhibitor potency via patch-clamp.

References

cross-validation of VK13 activity in different models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of VK-2019's Activity Across Preclinical and Clinical Models

For researchers, scientists, and drug development professionals, the robust validation of a therapeutic candidate's activity across various models is paramount. This guide provides a comprehensive comparison of the preclinical and clinical activity of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). Mistakenly referred to as VK13 in some initial queries, VK-2019 has shown promise in the treatment of EBV-positive malignancies, particularly nasopharyngeal carcinoma (NPC).

Cross-Validation of VK-2019 Activity

VK-2019's therapeutic potential has been evaluated in a tiered approach, moving from in vitro cell-based assays to in vivo animal models, and culminating in a first-in-human Phase I/IIa clinical trial. This cross-model validation provides a strong foundation for its continued development.

Table 1: Summary of VK-2019 Activity in In Vitro Models
Model SystemAssay TypeKey FindingsReference
EBV-positive NPC cell linesProliferation AssaySelective inhibition of proliferation in EBV-dependent cells.[1][2][3]
EBV-positive gastric carcinoma cellsCell Cycle AnalysisInhibition of cell cycle progression.[3]
Multiple Sclerosis-derived lymphoblastoid cell linesMetabolic Activity AssayReduction in metabolic activity.[3]
Table 2: Summary of VK-2019 Activity in In Vivo (Animal) Models
Model SystemStudy TypeKey FindingsReference
Xenograft models of EBV-positive tumorsEfficacy StudySignificant inhibition of tumor growth.
Xenograft models of EBV-positive tumorsPharmacodynamic StudyReduction in several EBV-encoded genes.
Table 3: Summary of VK-2019 Activity in Human Clinical Trial (Phase I/IIa)
Trial IdentifierPatient PopulationKey FindingsReference
NCT04925544Advanced (recurrent or metastatic) NPCWell tolerated with a favorable safety profile.
NCT04925544Advanced (recurrent or metastatic) NPCAchieved micromolar plasma concentrations.
NCT04925544Advanced (recurrent or metastatic) NPCDemonstrated on-target biological activity, including decreases in EBV copy number and viral gene expression in some patients.
NCT04925544Advanced (recurrent or metastatic) NPCOne patient achieved a partial response (>30% decrease in tumor size).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of VK-2019.

In Vitro Proliferation Assay
  • Cell Culture: EBV-positive and EBV-negative cancer cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of VK-2019 or a vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, to determine the concentration of VK-2019 that inhibits cell growth by 50% (IC50).

In Vivo Xenograft Model
  • Cell Implantation: Immunocompromised mice are subcutaneously injected with EBV-positive human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized to receive daily oral doses of VK-2019 or a vehicle control.

  • Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as EBV DNA and viral gene expression, can be assessed in tumor tissue.

Phase I/IIa Clinical Trial Protocol
  • Patient Population: Patients with advanced (recurrent or metastatic) EBV-positive NPC were enrolled.

  • Study Design: An open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of VK-2019.

  • Treatment: VK-2019 was administered orally once daily.

  • Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics, pharmacodynamics (including plasma EBV DNA levels), and preliminary efficacy (tumor response) were also evaluated.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.

ebv_signaling cluster_virus EBV cluster_cell Host Cell Signaling cluster_outcomes Oncogenic Outcomes EBNA1 EBNA1 Proliferation Cell Proliferation EBNA1->Proliferation maintains viral genome LMP1 LMP1 NFkB NF-κB LMP1->NFkB PI3K_AKT PI3K/AKT LMP1->PI3K_AKT JAK_STAT JAK/STAT LMP1->JAK_STAT MAPK MAPK LMP1->MAPK LMP2A LMP2A LMP2A->PI3K_AKT Survival Cell Survival NFkB->Survival PI3K_AKT->Survival Transformation Cell Transformation PI3K_AKT->Transformation JAK_STAT->Proliferation MAPK->Proliferation VK2019 VK-2019 VK2019->EBNA1 inhibits

Caption: EBV-Associated Oncogenic Signaling Pathways and the Target of VK-2019.

experimental_workflow A In Vitro Studies (Cell Lines) B In Vivo Studies (Animal Models) A->B Promising candidates D Data Analysis & Validation A->D Preclinical Data C Clinical Trials (Human Patients) B->C Safety & Efficacy B->D Preclinical Data C->D Clinical Data

References

Navigating the Landscape of Selective Thyroid Hormone Receptor-β Agonists: A Comparative Analysis of VK0214, VK2809, and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of selective thyroid hormone receptor-beta (THR-β) agonists reveals a promising therapeutic avenue for a range of metabolic and rare diseases. This guide provides a comprehensive comparative analysis of Viking Therapeutics' leading candidates, VK0214 and VK2809, alongside key analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, underlying mechanisms, and the experimental frameworks used to evaluate them.

Initially, a query for "VK13" yielded limited specific results, suggesting a possible internal designation or typographical error. Further investigation strongly indicates that the intended focus is on Viking Therapeutics' portfolio of selective THR-β agonists, with VK0214 and VK2809 being the most prominent clinical-stage assets. This guide will proceed with a detailed comparison of these two molecules and other significant players in the same class.

Performance and Clinical Insights: A Tabular Comparison

Selective THR-β agonists are designed to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with thyroid hormone receptor-alpha (THR-α) activation in tissues like the heart and bone. The primary goal is to address conditions such as non-alcoholic steatohepatitis (NASH) and rare genetic disorders like X-linked adrenoleukodystrophy (X-ALD).

Below are summary tables of the quantitative data from clinical trials of VK0214, VK2809, and notable analogs.

Table 1: Comparative Efficacy of Selective THR-β Agonists in Clinical Trials
Compound (Developer)IndicationTrial PhaseKey Efficacy EndpointsResults
VK0214 (Viking Therapeutics)X-linked Adrenoleukodystrophy (X-ALD)Phase 1bReduction in Very Long-Chain Fatty Acids (VLCFAs)Statistically significant reductions in plasma VLCFAs compared to placebo.[1][2]
Reduction in LDL-CholesterolUp to 21% reduction from baseline.[1]
Reduction in TriglyceridesUp to 45% reduction from baseline.[1]
Reduction in Apolipoprotein BUp to 28% reduction from baseline.[1]
VK2809 (Viking Therapeutics)Non-alcoholic Steatohepatitis (NASH)Phase 2b (VOYAGE)Reduction in Liver Fat (MRI-PDFF)Statistically significant reductions in liver fat content (median relative change from 38% to 55%).[3][4]
NASH Resolution63% to 75% of patients achieved NASH resolution without worsening of fibrosis.[5][6]
Fibrosis Improvement44% to 57% of patients showed at least a one-stage improvement in fibrosis without worsening of NASH.[4][6]
Reduction in LDL-CholesterolPlacebo-adjusted reductions of 20% to 25%.[5][7]
Resmetirom (B1680538) (MGL-3196) (Madrigal Pharmaceuticals)NASHPhase 3 (MAESTRO-NASH)NASH Resolution25.9% (80mg) and 29.9% (100mg) of patients achieved NASH resolution without worsening of fibrosis, vs. 9.7% for placebo.
Fibrosis Improvement24.2% (80mg) and 25.9% (100mg) of patients showed at least a one-stage improvement in fibrosis without worsening of NASH, vs. 14.2% for placebo.
Reduction in LDL-CholesterolStatistically significant reductions observed.[8]
Sobetirome (GC-1) Dyslipidemia, X-ALDPhase 1/2Reduction in LDL-CholesterolShowed positive outcomes in early trials.
Reduction in VLCFAsInvestigated for its potential to lower VLCFAs in X-ALD.[9]
Eprotirome (KB2115) Familial HypercholesterolemiaPhase 3 (Terminated)Reduction in LDL-CholesterolDemonstrated reductions in LDL-C.[2]
Table 2: Safety and Tolerability Profile
CompoundKey Safety and Tolerability Findings
VK0214 Generally safe and well-tolerated in Phase 1b trial.[1][2][10] Most adverse events were mild to moderate.[1][11] No serious adverse events were reported in the treatment groups.[1]
VK2809 Demonstrated encouraging safety and tolerability in the 52-week VOYAGE study.[4][7] The majority of treatment-related adverse events were mild or moderate (94%).[7][12] Exhibited excellent gastrointestinal tolerability.[4]
Resmetirom Generally safe and well-tolerated in Phase 3 trials.[8] The most common adverse events were transient diarrhea and nausea at the beginning of therapy.[8]
Sobetirome Early trials suggested a good safety profile.
Eprotirome Phase 3 trial was terminated due to findings of cartilage damage in preclinical dog studies and potential for liver injury.[2]

Experimental Protocols: A Closer Look at the Methodologies

The robustness of the clinical data presented above is underpinned by rigorous experimental protocols. Below are summaries of the methodologies employed in key clinical trials.

VK0214 Phase 1b Trial for X-ALD
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[10][13][14]

  • Population: Adult males with a diagnosis of AMN.[10][13]

  • Dosing: Once-daily oral doses of 20 mg and 40 mg of VK0214 or placebo were administered for 28 days.[10][15]

  • Primary Endpoints: Evaluation of the safety and tolerability of VK0214.[10][13]

  • Secondary and Exploratory Endpoints: Assessment of pharmacokinetics and the effects on plasma levels of VLCFAs.[10][13][15]

  • VLCFA Measurement: Plasma levels of C22:0, C24:0, and C26:0 fatty acids, along with their ratios (C24/C22, C26/C22), were measured.[16][17] This is a critical biomarker for peroxisomal disorders.[18][19] The analysis is typically performed using gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]

VK2809 VOYAGE Phase 2b Trial for NASH
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.[3][20]

  • Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1B, F2, and F3).[11][20] Patients were required to have at least 8% liver fat content as measured by MRI-PDFF at baseline.[3][20]

  • Dosing: Various oral doses of VK2809 (1.0 mg QD, 2.5 mg QD, 5.0 mg QOD, 10 mg QOD) or placebo were administered for 52 weeks.[21]

  • Primary Endpoint: The change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.[3][21]

  • Secondary Endpoints: Histologic changes (NASH resolution and fibrosis improvement) assessed by liver biopsy at 52 weeks.[3]

  • MRI-PDFF Protocol: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used as a non-invasive, quantitative biomarker to assess liver fat content.[1][22][23] This technique provides a highly accurate and reproducible measurement of hepatic steatosis.[1][24]

Resmetirom MAESTRO-NASH Phase 3 Trial
  • Study Design: A multinational, double-blind, randomized, placebo-controlled study.[12]

  • Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[11]

  • Dosing: Once-daily oral doses of 80 mg or 100 mg of resmetirom or placebo.[11]

  • Primary Endpoints (52 weeks): NASH resolution with no worsening of fibrosis and at least a 1-stage improvement in fibrosis with no worsening of NASH, both assessed by liver biopsy.[11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of these agonists are mediated through the activation of the thyroid hormone receptor-β signaling pathway.

Thyroid Hormone Receptor-β Signaling Pathway

Upon entering the cell, selective THR-β agonists like VK0214 and VK2809 bind to the THR-β, which is predominantly expressed in the liver. This receptor typically forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex binds to thyroid hormone response elements (TREs) on the DNA and recruits corepressors, inhibiting gene transcription.

The binding of a THR-β agonist induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then initiates the transcription of target genes involved in lipid metabolism, such as those that increase fatty acid oxidation and cholesterol catabolism.

THR_Beta_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus agonist THR-β Agonist (e.g., VK2809) THR_RXR THR-β / RXR Heterodimer agonist->THR_RXR Binds to LBD CoA Coactivators THR_RXR->CoA Recruits Coactivators (active state) TRE Thyroid Hormone Response Element (TRE) THR_RXR->TRE Binds to DNA CoR Corepressors CoR->THR_RXR Represses Transcription (inactive state) Target_Genes Target Genes (Lipid Metabolism) CoA->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic Effects Metabolic Effects Proteins->Metabolic Effects Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Metabolic Effects->Increased Fatty Acid Oxidation Decreased Lipogenesis Decreased Lipogenesis Metabolic Effects->Decreased Lipogenesis Lowered LDL & Triglycerides Lowered LDL & Triglycerides Metabolic Effects->Lowered LDL & Triglycerides

Caption: THR-β signaling pathway activation by a selective agonist.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel THR-β agonists typically follows a standardized workflow to evaluate their efficacy, selectivity, and safety before advancing to clinical trials.

Preclinical_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Animal Models cluster_2 Endpoint Analysis a Binding Assays (THR-α vs THR-β) b Functional Assays (Gene Expression) a->b Confirm Activity c Diet-Induced Obesity Models (e.g., mice, rats) b->c Evaluate in Metabolic Disease Model d Genetic Models (e.g., X-ALD mice) b->d Evaluate in Genetic Disease Model e Efficacy Assessment (Lipid profiles, Liver histology) c->e f Safety/Toxicity Assessment (Heart rate, Bone density, Liver enzymes) c->f d->e d->f

Caption: Preclinical evaluation workflow for THR-β agonists.

Conclusion

The landscape of selective THR-β agonists is rapidly evolving, with Viking Therapeutics' VK0214 and VK2809 demonstrating significant promise in their respective indications. The comparative data highlight their potential to offer a favorable efficacy and safety profile. For researchers and drug developers, understanding the nuances of the clinical trial designs and the underlying biological pathways is crucial for advancing this therapeutic class. As more data from ongoing and future studies become available, the full potential of these targeted therapies will become clearer, hopefully leading to new and effective treatments for challenging metabolic and rare diseases.

References

Independent Verification of VK-2019's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VK-2019, a first-in-class inhibitor of Epstein-Barr Virus (EBV) nuclear antigen 1 (EBNA1), with alternative therapeutic strategies for EBV-positive malignancies, particularly nasopharyngeal carcinoma (NPC). The information presented is supported by experimental data from preclinical and clinical studies.

Introduction to VK-2019 and its Target

VK-2019 is an orally bioavailable small molecule designed to selectively inhibit the function of EBNA1.[1] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, which is a hallmark of several cancers, including NPC.[2][3] By binding to EBNA1, VK-2019 disrupts its DNA binding activity, which is crucial for the persistence of the EBV episome. This action is intended to induce tumor cell death in EBV-associated malignancies.[4]

Mechanism of Action of VK-2019

The primary mechanism of action of VK-2019 is the inhibition of EBNA1's DNA binding function.[4] This has several downstream effects that contribute to its anti-tumor activity:

  • Disruption of EBV Genome Replication and Maintenance: By preventing EBNA1 from binding to the viral DNA, VK-2019 interferes with the replication and segregation of the EBV episome during cell division. This leads to a reduction in the viral genome copy number within the tumor cells.

  • Inhibition of Viral Gene Expression: The inhibition of EBNA1 function can lead to a decrease in the expression of other EBV-encoded genes that are important for tumor cell survival and proliferation.

  • Selective Tumor Cell Killing: Because EBNA1 is exclusively expressed in EBV-infected cells, VK-2019 is designed to selectively target and kill cancer cells while sparing healthy, non-infected cells.

Comparative Analysis of Therapeutic Approaches

The following tables provide a comparative overview of VK-2019, standard-of-care treatments for NPC, and other emerging therapeutic strategies for EBV-positive cancers.

Table 1: Comparison of Therapeutic Modalities for EBV-Positive Nasopharyngeal Carcinoma

FeatureVK-2019 (EBNA1 Inhibitor)Standard of Care (Chemo- & Radiotherapy)Immunotherapy (e.g., Checkpoint Inhibitors, CAR-T)Lytic Induction Therapy
Target EBV Nuclear Antigen 1 (EBNA1)Rapidly dividing cells (non-specific)Immune checkpoints (e.g., PD-1/PD-L1), EBV-specific antigensLatent-to-lytic switch of EBV
Mechanism Inhibition of viral genome maintenanceDNA damage, induction of apoptosisEnhancement of anti-tumor immune responseReactivation of viral lytic cycle, enabling antiviral drug action
Selectivity High (targets viral protein)LowHigh (targets immune cells or specific antigens)Moderate (targets EBV-infected cells)
Common Side Effects Generally well-tolerated (Grade 1-3 adverse events reported)Mucositis, xerostomia, hearing loss, nausea, myelosuppressionImmune-related adverse events (e.g., colitis, pneumonitis)Anemia, thrombocytopenia, intestinal issues

Table 2: Quantitative Efficacy Data for VK-2019 (Phase I/IIa Clinical Trial in NPC)

Efficacy ParameterResult
Objective Response Rate (ORR) One partial response observed in 23 patients.
Pharmacodynamic Effects - Decrease in plasma EBV DNA levels in some patients.- Reduction in EBV genome copy number in tumor biopsies.- Decrease in viral gene expression (LMP2, gp150) in tumor biopsies.
Maximum Tolerated Dose (MTD) Not established, well-tolerated up to 1800 mg/day.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for EBNA1 DNA Binding

This assay is used to determine if a compound interferes with the binding of EBNA1 to its target DNA sequences within the EBV genome in living cells.

  • Cell Treatment: EBV-positive NPC cells (e.g., C666-1) are treated with the EBNA1 inhibitor (e.g., a VK-2019 analog) or a vehicle control for a specified time.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: An antibody specific to EBNA1 is used to pull down EBNA1-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of a specific EBV DNA sequence (e.g., the dyad symmetry element of oriP) is quantified by qPCR to determine the extent of EBNA1 binding. A reduction in the amount of precipitated DNA in treated cells compared to control cells indicates inhibition of EBNA1 binding.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: EBV-positive and EBV-negative cell lines are seeded in microplates.

  • Compound Treatment: Cells are treated with various concentrations of the EBNA1 inhibitor or a vehicle control.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Detection: An anti-BrdU antibody conjugated to an enzyme is added. Following the addition of a substrate, the amount of incorporated BrdU is quantified by measuring the absorbance or fluorescence, which is proportional to the number of proliferating cells. A selective decrease in proliferation of EBV-positive cells indicates the compound's specific activity.

Visualizing the Pathways and Processes

EBNA1 Signaling Pathway

The following diagram illustrates the central role of EBNA1 in the maintenance of the EBV genome and its influence on cellular signaling pathways.

EBNA1_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action EBV_Episome EBV Episome EBV_Episome->EBV_Episome EBNA1 EBNA1 EBNA1->EBV_Episome Binds to oriP Cellular_Chromatin Cellular Chromatin EBNA1->Cellular_Chromatin Tethering STAT1 STAT1 EBNA1->STAT1 Upregulates SMAD2 SMAD2 EBNA1->SMAD2 Inhibits Antioxidant_Genes Antioxidant Genes EBNA1->Antioxidant_Genes Upregulates TGF_beta_Genes TGF-β Responsive Genes SMAD2->TGF_beta_Genes Activates VK2019 VK-2019 VK2019->EBNA1 Inhibits DNA Binding

Caption: EBNA1's role in EBV maintenance and cellular signaling.

Experimental Workflow for a First-in-Human Clinical Trial of an EBNA1 Inhibitor

This diagram outlines the typical phases and key activities in a clinical trial designed to evaluate a novel compound like VK-2019.

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trial cluster_assessments Patient Assessments Preclinical_Studies In vitro & In vivo (Xenograft models) Phase1 Phase I: Dose Escalation (Safety & Tolerability, MTD) Preclinical_Studies->Phase1 Phase1_Expansion Phase I: Dose Expansion (Confirm RP2D) Phase1->Phase1_Expansion PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) (Blood & Biopsy Samples) Phase1->PK_PD Safety Safety Monitoring (Adverse Events) Phase1->Safety Phase2 Phase IIa: Expansion (Preliminary Efficacy) Phase1_Expansion->Phase2 Phase1_Expansion->PK_PD Phase1_Expansion->Safety Phase2->PK_PD Phase2->Safety Efficacy Efficacy Evaluation (Tumor Response) Phase2->Efficacy

Caption: Workflow of a Phase I/IIa clinical trial for an EBNA1 inhibitor.

Conclusion

VK-2019 represents a novel, targeted approach for the treatment of EBV-positive malignancies by inhibiting the essential viral protein EBNA1. Early clinical data suggest a favorable safety profile and on-target biological activity. While the objective response rate in the initial trial was modest, the pharmacodynamic evidence supports the proposed mechanism of action. Further investigation is warranted to optimize dosing schedules and explore potential combination therapies. In comparison to the broad-acting and often toxic standard-of-care treatments, VK-2019 offers a highly selective mechanism. It also provides a distinct alternative to immunotherapies and lytic induction strategies, which leverage different aspects of the host-virus interaction. The continued development of EBNA1 inhibitors like VK-2019 holds promise for a more targeted and less toxic treatment paradigm for patients with EBV-associated cancers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of VK13, a potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3C-like protease (3CLpro). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer an objective assessment of this compound's performance against related targets.

Data Presentation

This compound has demonstrated high potency against its primary targets, human cathepsin L and SARS-CoV-2 3CLpro[1][2]. A comprehensive assessment of its specificity requires a comparative analysis of its inhibitory activity against related proteases. The following table summarizes the known inhibition constants (Ki) for this compound against its primary targets.

While specific inhibitory data for this compound against a panel of related proteases is not publicly available, this guide includes data for other relevant inhibitors against these off-targets to provide a framework for specificity comparison. This comparative data is essential for understanding the selectivity profile of a given inhibitor.

TargetInhibitorInhibition Constant (Ki) / IC50Reference
Primary Targets
Human Cathepsin L (hCatL)This compound (Compound 6) 0.55 nM (Ki) [2]
SARS-CoV-2 3CLproThis compound (Compound 6) 2.6 nM (Ki) [2]
Related Human Cysteine Proteases
Cathepsin BSID 26681509618 nM (IC50)[3]
Cathepsin KSID 26681509>8.4 µM (IC50)[3]
Cathepsin SSID 26681509>8.4 µM (IC50)[3]
Cathepsin VSID 26681509>8.4 µM (IC50)[3]
Related Viral Proteases
SARS-CoV 3CLproCompound 7jSubmicromolar (IC50)[4]
MERS-CoV 3CLproCompound 6j0.04 µM (EC50)[2][4]

Note: The data for SID 26681509, compound 7j, and compound 6j are provided as representative examples of selectivity profiling against related proteases. Further experimental validation is required to determine the specific activity of this compound against these targets.

Experimental Protocols

To assess the specificity of an inhibitor like this compound, robust and standardized biochemical assays are crucial. The following are detailed methodologies for determining the inhibitory activity against human cathepsin L and SARS-CoV-2 3CLpro.

Human Cathepsin L Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the proteolytic activity of cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin L

  • Cathepsin L assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test inhibitor (this compound)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and recombinant human cathepsin L.

  • Include wells for a positive control (with a known cathepsin L inhibitor) and a negative control (enzyme and substrate without inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Continue to monitor the fluorescence kinetically over a period of 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This high-throughput screening assay utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure the enzymatic activity of 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • 3CLpro assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the 3CLpro cleavage sequence)

  • Test inhibitor (this compound)

  • Positive control inhibitor (e.g., a known 3CLpro inhibitor)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer.

  • Add the test inhibitor at various concentrations and recombinant SARS-CoV-2 3CLpro to the wells of the microplate.

  • Include positive and negative control wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Measure the increase in fluorescence intensity that occurs as the substrate is cleaved, separating the fluorophore from the quencher. Typical excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 340/490 nm for an Edans/Dabcyl pair).

  • Monitor the reaction kinetically for 30-60 minutes.

  • Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Calculate the IC50 and Ki values as described in the cathepsin L assay protocol.

Mandatory Visualization

The following diagrams illustrate the key biological pathways in which the targets of this compound are involved. These visualizations are generated using the Graphviz DOT language.

Cathepsin_L_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endo-Lysosomal Pathway Pro-Cathepsin L Pro-Cathepsin L Endosome Endosome Pro-Cathepsin L->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Active Cathepsin L Active Cathepsin L Lysosome->Active Cathepsin L Activation (Low pH) Autophagosome Autophagosome Autophagosome->Lysosome Fusion Internalized Proteins Internalized Proteins Internalized Proteins->Endosome Cellular Debris Cellular Debris Cellular Debris->Autophagosome Degraded Products Degraded Products Active Cathepsin L->Degraded Products Proteolysis

Caption: Cathepsin L-mediated lysosomal degradation pathway.

SARS_CoV_2_Replication cluster_host_cell Host Cell Cytoplasm Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Ribosome->Polyprotein pp1a/pp1ab 3CLpro 3CLpro Polyprotein pp1a/pp1ab->3CLpro Autocatalytic cleavage PLpro PLpro Polyprotein pp1a/pp1ab->PLpro Cleavage Non-structural Proteins (NSPs) Non-structural Proteins (NSPs) 3CLpro->Non-structural Proteins (NSPs) Cleavage PLpro->Non-structural Proteins (NSPs) Cleavage Replication/Transcription Complex Replication/Transcription Complex Non-structural Proteins (NSPs)->Replication/Transcription Complex Assembly New Viral RNA New Viral RNA Replication/Transcription Complex->New Viral RNA Replication & Transcription Viral Assembly Viral Assembly New Viral RNA->Viral Assembly New Virions New Virions Viral Assembly->New Virions

Caption: Role of 3CLpro in SARS-CoV-2 replication cycle.

References

A Comparative Analysis of VK13 (Kv1.3 Blockers) and Interferon Beta-1a for the Treatment of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of a novel therapeutic class, VK13 (represented by Kv1.3 channel blockers), against an established treatment for relapsing-remitting multiple sclerosis (MS), Interferon beta-1a. This document is intended for an audience with expertise in drug development and immunology and aims to present a balanced comparison based on available preclinical and clinical data.

Important Note on Data Comparison: The following guide juxtaposes preclinical data from animal models for this compound with clinical data from human trials for Interferon beta-1a. This comparison is intended for informational purposes to highlight the potential of Kv1.3 blockers but must be interpreted with caution. Preclinical results are not directly predictive of clinical efficacy or safety in humans. Head-to-head clinical trials are required for a definitive comparison.

Data Presentation

The following tables summarize the available quantitative data for a representative Kv1.3 blocker, Dalazatide (formerly ShK-186), and Interferon beta-1a.

Table 1: Efficacy Data of Dalazatide (Kv1.3 Blocker) in a Preclinical Model of Multiple Sclerosis

ParameterVehicle (Control)Dalazatide (100 µg/kg)Percent ReductionData Source
Mean Clinical Score (EAE Model) ~3.5~1.5~57%Preclinical (Rat Model)[1]

EAE (Experimental Autoimmune Encephalomyelitis) is a widely used animal model for multiple sclerosis. Clinical score is a standardized measure of disease severity in the EAE model, with higher scores indicating more severe paralysis.

Table 2: Efficacy Data of Interferon beta-1a in a Pivotal Phase III Clinical Trial (PRISMS Study)

ParameterPlaceboInterferon beta-1a (22 mcg)Interferon beta-1a (44 mcg)Data Source
Annualized Relapse Rate 2.561.821.73Clinical Trial (Human)[2]
Reduction vs. Placebo -27%33%Clinical Trial (Human)[2]

The PRISMS (Prevention of Relapses and Disability by Interferon β-1a Subcutaneously in Multiple Sclerosis) study was a large, randomized, placebo-controlled trial that established the efficacy of Interferon beta-1a for relapsing-remitting MS.

Experimental Protocols

Preclinical Efficacy Assessment of a Kv1.3 Blocker (Dalazatide) in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the therapeutic efficacy of Dalazatide in a rat model of multiple sclerosis.

Animal Model: Lewis rats are typically used for the induction of EAE.

Induction of EAE:

  • Myelin basic protein (MBP) is emulsified in Complete Freund's Adjuvant (CFA).

  • Rats are immunized with the MBP-CFA emulsion via subcutaneous injection to induce an autoimmune response against the myelin sheath of nerve cells.

  • On the day of immunization and 48 hours later, animals receive an intraperitoneal injection of Pertussis Toxin to facilitate the entry of pathogenic T cells into the central nervous system.

Treatment Protocol:

  • Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Upon the onset of clinical symptoms, animals are randomized to receive either vehicle control or Dalazatide at a specified dose (e.g., 100 µg/kg) via subcutaneous injection.

  • Treatment is administered daily or at other specified intervals for a defined period.

Outcome Measures:

  • Primary Outcome: Daily clinical scores are recorded to assess the severity and progression of the disease. The mean clinical score over the treatment period is a key efficacy endpoint.

  • Secondary Outcomes:

    • Body weight is monitored as an indicator of general health.

    • Histopathological analysis of the spinal cord is performed at the end of the study to assess the degree of inflammation and demyelination.

    • Immunological analyses, such as the measurement of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in peripheral blood or lymphoid tissues, are conducted to evaluate the mechanism of action.

Clinical Efficacy Assessment of Interferon beta-1a in Relapsing-Remitting Multiple Sclerosis (PRISMS Study)

Objective: To evaluate the efficacy and safety of two doses of subcutaneous Interferon beta-1a in patients with relapsing-remitting multiple sclerosis.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

Patient Population: Patients aged 18-50 years with a diagnosis of relapsing-remitting MS and a baseline Expanded Disability Status Scale (EDSS) score of 0-5.0.[2]

Treatment Protocol:

  • Patients were randomly assigned to one of three treatment groups: placebo, Interferon beta-1a 22 mcg, or Interferon beta-1a 44 mcg.[2]

  • The assigned treatment was self-administered via subcutaneous injection three times per week for two years.[2]

Outcome Measures:

  • Primary Endpoint: The number of clinical relapses over the two-year study period. The annualized relapse rate was calculated for each treatment group.[2]

  • Secondary Endpoints:

    • Time to first relapse.[2]

    • Proportion of relapse-free patients.[2]

    • Progression of disability, as measured by the EDSS.[2]

    • Magnetic Resonance Imaging (MRI) outcomes, including the number and volume of brain lesions.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

VK13_Mechanism_of_Action cluster_T_Cell Effector Memory T-Cell TCR T-Cell Receptor (TCR) Kv1_3 Kv1.3 Channel TCR->Kv1_3 Opens Ca_channel Calcium Channel Kv1_3->Ca_channel Maintains Membrane Potential for Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_transcription Translocates to Nucleus and Initiates Activation T-Cell Activation & Proliferation Gene_transcription->Activation Antigen Antigen Presentation Antigen->TCR This compound This compound (Kv1.3 Blocker) This compound->Kv1_3 Blocks IFN_beta_Signaling_Pathway cluster_Cell Target Cell (e.g., Immune Cell) IFNAR IFN-α/β Receptor (IFNAR) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to Gene_transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Gene_transcription Initiates Immune_modulation Anti-inflammatory & Antiviral Effects Gene_transcription->Immune_modulation IFN_beta Interferon beta-1a IFN_beta->IFNAR Binds to EAE_Workflow start Start immunization Immunization of Rats with Myelin Basic Protein and Adjuvants start->immunization monitoring Daily Monitoring for Clinical Signs of EAE immunization->monitoring onset Onset of Clinical Symptoms monitoring->onset randomization Randomization onset->randomization treatment Treatment with this compound or Vehicle (Control) randomization->treatment data_collection Daily Clinical Scoring and Body Weight Measurement treatment->data_collection end End of Study data_collection->end analysis Histopathological and Immunological Analysis end->analysis MS_Clinical_Trial_Workflow start Start screening Patient Screening and Informed Consent start->screening enrollment Enrollment of Eligible Patients with RRMS screening->enrollment randomization Randomization to Treatment Arms (e.g., Placebo, IFN beta-1a) enrollment->randomization treatment_period Treatment Period (e.g., 2 years) with Regular Follow-up Visits randomization->treatment_period data_collection Data Collection: - Relapse Rate - Disability Progression (EDSS) - MRI Scans treatment_period->data_collection end End of Study data_collection->end analysis Statistical Analysis of Efficacy and Safety Data end->analysis

References

Comparative Analysis of VK2809: A Therapeutic Candidate for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: An extensive search for "VK13" did not yield information on a specific therapeutic agent with this designation. It is presumed that the query may have intended to investigate a compound from Viking Therapeutics' pipeline, with VK2809 being a prominent candidate in clinical development for metabolic diseases. This guide will, therefore, focus on the therapeutic potential of VK2809.

VK2809 is an orally available, small molecule, liver-selective thyroid hormone receptor beta (TRβ) agonist.[1][2] This targeted action is designed to provide the therapeutic benefits of thyroid hormone on lipid metabolism while minimizing the potential for adverse effects in other tissues.[2][3] Clinical trials have primarily focused on its efficacy in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), and related metabolic conditions.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from the Phase 2b VOYAGE clinical trial of VK2809 in patients with biopsy-confirmed NASH and fibrosis.

Table 1: Efficacy of VK2809 in the Phase 2b VOYAGE Study (52 Weeks)

EndpointPlaceboVK2809 (5 mg QOD)VK2809 (10 mg QOD)
NASH Resolution with No Worsening of Fibrosis 29%63% - 75% (p<0.05 for each treatment group)63% - 75% (p<0.05 for each treatment group)
Fibrosis Improvement (≥1 stage) with No Worsening of NASH 34%51.9% (p=0.0304)56.8% (p=0.0497)
NASH Resolution AND Fibrosis Improvement (≥1 stage) 20%40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts)40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts)
Mean Relative Reduction in Liver Fat (MRI-PDFF) -3.7% (at 12 weeks)-36.8% (p<0.0001 at 12 weeks)-51.7% (p<0.0001 at 12 weeks)
Proportion of Patients with ≥30% Liver Fat Reduction 13.6% (at 12 weeks)66.7% (p<0.0001 at 12 weeks)84.9% (p<0.0001 at 12 weeks)

QOD: Every Other Day Data compiled from multiple sources reporting on the VOYAGE trial.[1][4][5][6][7][8]

Table 2: Lipid Profile Changes with VK2809 Treatment (52 Weeks)

Lipid ParameterPlacebo-Adjusted Reduction with VK2809
Low-Density Lipoprotein Cholesterol (LDL-C) 20% - 25% (p<0.01 for each arm)
Triglycerides Statistically significant reductions
Atherogenic Proteins (ApoB, Lp(a), ApoC-III) Statistically significant reductions

Data from the VOYAGE Phase 2b study.[1][8]

Table 3: Safety and Tolerability of VK2809 (52 Weeks)

Adverse Events (AEs)VK2809Placebo
Treatment-Related AEs Reported as Mild or Moderate 94%Similar to treatment arms
Discontinuations due to AEs Low and balanced among placebo and treatment armsLow and balanced among treatment and placebo arms
Gastrointestinal-Related AEs (nausea, diarrhea, vomiting) Similar rates to placeboSimilar rates to VK2809

Data from the VOYAGE Phase 2b study.[1][9]

Experimental Protocols

The primary source of the presented data is the VOYAGE Phase 2b clinical trial . A detailed outline of its methodology is provided below.

VOYAGE Phase 2b Study Protocol

  • Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsy-proven NASH and fibrosis.[4][10]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5][10]

  • Patient Population: Adults with biopsy-confirmed NASH with fibrosis (stages F1, F2, and F3).[1][4]

  • Intervention: Patients were randomized to receive oral capsules of VK2809 at various doses (1 mg, 2.5 mg, 5 mg, or 10 mg) or a placebo, administered once daily or every other day for 52 weeks.[4]

  • Primary Endpoint: The primary outcome was the change in liver fat content from baseline to 12 weeks, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[1][2]

  • Secondary Endpoints: Secondary objectives included the evaluation of histologic changes assessed by hepatic biopsy after 52 weeks of treatment, focusing on NASH resolution and fibrosis improvement.[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of VK2809 and the workflow of the VOYAGE clinical trial.

VK2809_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Inside Nucleus cluster_downstream Downstream Effects VK2809 VK2809 THR_beta Thyroid Hormone Receptor Beta (TRβ) VK2809->THR_beta Binds and Activates Nucleus Nucleus THR_beta->Nucleus AMPK_activation ↑ AMPK Activation THR_beta->AMPK_activation Leads to Gene_Expression ↑ Gene Expression for: - LDL Receptor - Fatty Acid Oxidation Lipid_Metabolism ↑ Lipid Metabolism Fat_Reduction ↓ Liver Fat Lipid_Metabolism->Fat_Reduction mTOR_inhibition ↓ mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy ↑ Autophagy mTOR_inhibition->Autophagy

Caption: Signaling pathway of VK2809 in hepatocytes.

VOYAGE_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (52 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Patient_Population Patients with Biopsy-Confirmed NASH and Fibrosis Randomization Randomization Patient_Population->Randomization Placebo Placebo Randomization->Placebo VK2809_Dose1 VK2809 (Dose 1) Randomization->VK2809_Dose1 VK2809_Dose2 VK2809 (Dose 2) Randomization->VK2809_Dose2 VK2809_Dose3 VK2809 (Dose 3) Randomization->VK2809_Dose3 Primary_Endpoint Primary Endpoint (12 Weeks): Liver Fat Reduction (MRI-PDFF) Secondary_Endpoint Secondary Endpoints (52 Weeks): NASH Resolution & Fibrosis (Histology) Primary_Endpoint->Secondary_Endpoint Data_Analysis Efficacy and Safety Analysis Secondary_Endpoint->Data_Analysis

References

A Comparative Review of Kv1.3 Potassium Channel Inhibitors for Autoimmune Diseases and Other Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its preferential expression and functional role in chronically activated effector memory T cells (TEM cells), which are key drivers of these conditions, make it an attractive target for selective immunomodulation. This guide provides a comparative review of prominent Kv1.3 inhibitors, including peptide-based and small molecule compounds, with a focus on their performance, selectivity, and the experimental data supporting their development.

Quantitative Comparison of Kv1.3 Inhibitors

The following table summarizes the in vitro potency and selectivity of several key Kv1.3 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for Kv1.3 to that of other related potassium channels, such as those found in cardiac (Kv1.5) and neuronal (Kv1.1, Kv1.2) tissues, to predict potential off-target effects.

Compound ClassCompoundTargetIC50/EC50Selectivity vs. Kv1.5Selectivity vs. Kv1.1Cell Type/Method
Peptide Margatoxin Kv1.3~36-50 pM[1]-Less selective (also inhibits Kv1.1 and Kv1.2)Human T lymphocytes
ShK Toxin Kv1.3~10 pMLess selective (also inhibits Kv1.1, Kv1.6, Kv3.2)--
Dalazatide (B12777948) (ShK-186) Kv1.369 pM~100-fold~100-fold-
HsTX1[R14A] Kv1.3~45 pM->2,000-foldMammalian cells
Small Molecule PAP-1 Kv1.32 nM[2]23-fold[2]33 to 125-fold[2]L929 cells (manual whole-cell patch clamp)[3]
Psora-4 Kv1.33 nMActive at Kv1.5 (IC50 = 7.7 nM)17 to 70-fold (over various Kv1 channels)-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Kv1.3 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is the gold standard for measuring the inhibitory activity of compounds on ion channels like Kv1.3.

Objective: To determine the concentration-dependent inhibitory effect of a compound on Kv1.3 channel currents and calculate its IC50 value.

Materials:

  • Cells expressing Kv1.3 channels (e.g., human T lymphocytes, Ltk- cells, or Xenopus oocytes).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution: e.g., 135 mM NaCl, 5mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES, pH 7.4.[4]

  • Intracellular (pipette) solution: e.g., 100 mM KCl, 40 mM KF, 1 mM CaCl2, 1 mM MgCl2, 10 mM EGTA, and 10 mM HEPES, pH 7.4.[4]

  • Test compound stock solution.

Procedure:

  • Culture cells expressing Kv1.3 channels on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[5]

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).[3]

  • Record baseline Kv1.3 currents.

  • Perfuse the cell with increasing concentrations of the test compound and record the resulting inhibition of the Kv1.3 current.

  • Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Clinical Trial Protocol for Dalazatide in Plaque Psoriasis

The following is a summary of the protocol for the Phase 1b clinical trial of dalazatide in patients with plaque psoriasis (NCT02435342).[6]

Objective: To evaluate the safety, tolerability, and pharmacodynamics of dalazatide in patients with active plaque psoriasis.[7]

Study Design:

  • A randomized, double-blind, placebo-controlled study.[8]

  • Patients were randomized to receive subcutaneous injections of dalazatide (30 mcg or 60 mcg) or placebo twice weekly for 4 weeks.[8][9]

Participant Population:

  • Adults (18-65 years) with active plaque psoriasis affecting ≥3% of their body surface area.[6][7]

  • Patients were required to have at least one target psoriatic plaque of a certain size and severity.[6][7]

Outcome Measures:

  • Primary: Safety and tolerability, assessed by monitoring adverse events, physical examinations, and laboratory tests.[7]

  • Secondary:

    • Change in Psoriasis Area and Severity Index (PASI) score.

    • Investigator's Global Assessment of the target lesion.[6]

    • Analysis of skin biopsies for changes in gene expression and immune cell infiltration.[6][8]

    • Immunophenotyping of T cell subsets in peripheral blood.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the science.

T_Cell_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Calcineurin Calcineurin TCR->Calcineurin Antigen Presentation Kv1_3 Kv1.3 Channel Ca_ion Ca²⁺ Kv1_3->Ca_ion K⁺ Efflux Maintains Membrane Potential CRAC CRAC Channel CRAC->Ca_ion Ca_ion->CRAC Influx Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression Translocates to Nucleus

T-Cell Activation Signaling Pathway

The diagram above illustrates the critical role of the Kv1.3 channel in T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to the opening of CRAC channels and an influx of calcium (Ca²⁺). The Kv1.3 channel facilitates the efflux of potassium ions (K⁺), which is essential for maintaining the negative membrane potential required for a sustained Ca²⁺ influx.[10][11] This rise in intracellular Ca²⁺ activates calcineurin, which in turn dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like IL-2 and IFN-γ.[10] Kv1.3 inhibitors block this process by preventing K⁺ efflux, thereby depolarizing the cell membrane and reducing the driving force for Ca²⁺ entry.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture Kv1.3-expressing cells Cell_Approach Approach cell with micropipette Cell_Culture->Cell_Approach Pipette_Fabrication Fabricate micropipette (3-7 MΩ) Pipette_Fabrication->Cell_Approach Solutions Prepare intracellular and extracellular solutions Solutions->Cell_Approach Seal_Formation Form Gigaohm seal Cell_Approach->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Clamp membrane potential at -80 mV Whole_Cell->Voltage_Clamp Current_Stimulation Apply depolarizing voltage steps Voltage_Clamp->Current_Stimulation Baseline_Recording Record baseline Kv1.3 current Current_Stimulation->Baseline_Recording Compound_Application Perfuse with test compound Baseline_Recording->Compound_Application Inhibition_Recording Record inhibited Kv1.3 current Compound_Application->Inhibition_Recording Data_Plotting Plot % inhibition vs. concentration Inhibition_Recording->Data_Plotting IC50_Calculation Fit data to dose-response curve to calculate IC50 Data_Plotting->IC50_Calculation

Whole-Cell Patch-Clamp Experimental Workflow

The workflow for a whole-cell patch-clamp experiment to determine the IC50 of a Kv1.3 inhibitor is depicted above. The process begins with the preparation of cells, micropipettes, and recording solutions. The recording phase involves carefully approaching a cell, forming a tight seal with the membrane, and then breaking into the cell to gain electrical access. The cell's membrane potential is then controlled, and Kv1.3 currents are elicited and recorded before and after the application of the test compound at various concentrations. Finally, the collected data is analyzed to determine the compound's potency.

Conclusion

The selective inhibition of the Kv1.3 potassium channel represents a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders. Both peptide-derived and small molecule inhibitors have demonstrated high potency and selectivity for Kv1.3, with compounds like dalazatide advancing into clinical trials and showing encouraging results. The continued development and optimization of Kv1.3 inhibitors, guided by rigorous preclinical and clinical evaluation as outlined in this guide, hold the potential to deliver a new class of targeted immunomodulatory therapies.

References

Safety Operating Guide

Navigating the Disposal of VK13: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for VK13, a potent inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a risk-based approach grounded in established laboratory safety principles for managing research chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted N95 or higher-rated respirator is recommended.

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following steps provide a general workflow for its collection and preparation for disposal.

  • Waste Identification and Segregation:

    • Pure, unused this compound powder should be collected in a separate, clearly labeled hazardous waste container.

    • Solutions of this compound (e.g., in DMSO) should be collected in a designated liquid waste container for halogenated or non-halogenated solvents, depending on the solvent used. Do not mix incompatible waste streams.

    • Contaminated labware (e.g., pipette tips, vials, gloves) should be collected in a solid hazardous waste container.

  • Container Selection and Labeling:

    • Use only containers that are compatible with the chemical and solvent. For instance, use a high-density polyethylene (B3416737) (HDPE) container for most solvent wastes.

    • All waste containers must be securely sealed to prevent leaks or spills.

    • Label each container clearly with the words "Hazardous Waste," the full chemical name ("this compound, Cathepsin L Inhibitor"), the molecular formula (C24H28N4O5), and the approximate concentration and quantity. Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all available information on this compound.

Quantitative Data Summary

PropertyValue
Molecular Formula C24H28N4O5
Molecular Weight 452.50 g/mol
Storage Temperature -20°C (as powder)

Experimental Protocols

As no specific experimental protocols for disposal were found, the above step-by-step procedure is based on standard best practices for chemical waste management in a laboratory setting.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, for which a specific SDS is not available.

start Start: Need to Dispose of this compound assess_hazards Assess Hazards (Assume potent compound due to biological activity) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->select_ppe segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) select_ppe->segregate_waste label_container Label Waste Container Clearly ('Hazardous Waste', Chemical Name, Formula) segregate_waste->label_container store_safely Store in Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info waste_pickup Schedule and Complete Waste Pickup provide_info->waste_pickup end End: this compound Properly Disposed waste_pickup->end

Caption: Workflow for the disposal of research chemical this compound.

Unable to Provide Personal Protective Equipment Guidelines for "VK13" as it is Not Identified as a Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "VK13" is a transaction code within SAP (Systems, Applications, and Products) software, used for displaying condition records. It is not identified as a chemical or laboratory substance. Consequently, information regarding personal protective equipment (PPE), handling procedures, or disposal guidelines for a chemical designated "this compound" is not available.

The search for safety and logistical information related to "this compound" did not yield any Safety Data Sheets (SDS) or chemical handling protocols for a substance with this name. The results consistently point to its use in the context of SAP software for managing sales and distribution data.[1][2][3][4][5]

For the safe handling of any chemical, it is crucial to refer to the specific Safety Data Sheet provided by the manufacturer. The SDS contains detailed information on potential hazards, required personal protective equipment, first-aid measures, and disposal considerations.

In the absence of any identifiable chemical substance "this compound," the requested procedural guidance, quantitative data tables, and experimental workflow diagrams for its handling cannot be generated. It is recommended to verify the name and nature of the substance for which safety information is required.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.